Methyl 3-ethoxy-4-methoxybenzoate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 3-ethoxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-4-15-10-7-8(11(12)14-3)5-6-9(10)13-2/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDOQKFPBWQJCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Characterization of Methyl 3-ethoxy-4-methoxybenzoate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Methyl 3-ethoxy-4-methoxybenzoate (CAS: 97966-31-9) represents a critical structural scaffold in the synthesis of isoquinoline alkaloids and functionalized pharmaceutical intermediates. As a derivative of isovanillin (3-hydroxy-4-methoxybenzaldehyde), its structural integrity is often compromised by the presence of its regioisomer, methyl 4-ethoxy-3-methoxybenzoate (a vanillin derivative).
In drug development, distinguishing between these 3,4-disubstituted alkoxy isomers is paramount, as the positional isomerism drastically alters pharmacophore binding affinity and metabolic stability (CYP450 O-demethylation rates).
This guide provides a definitive elucidation strategy, moving beyond basic characterization to rigorous regio-assignment using 2D NMR spectroscopy.
Physicochemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Monoisotopic Mass | 210.0892 Da |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58–62 °C (Predicted/Derivative dependent) |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O |
Synthetic Context & Impurity Logic
To understand the spectral data, one must understand the origin. The molecule is typically synthesized via the O-alkylation of methyl isovanillate .
Reaction Logic:
-
Starting Material: Methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate).
-
Reagent: Ethyl Bromide/Iodide + Base (K₂CO₃ or Cs₂CO₃).
-
Mechanism: Sₙ2 attack of the phenolate at position 3 on the ethyl halide.
Critical Impurity: If the starting material contains Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate), the product will be contaminated with the 4-ethoxy-3-methoxy isomer. Standard HPLC often fails to resolve these completely due to identical polarity; thus, NMR is the release criterion.
Figure 1: Synthetic pathway and origin of potential regio-isomeric impurities.
Spectroscopic Elucidation Strategy
Mass Spectrometry (MS)
Method: GC-MS (EI, 70eV) or LC-MS (ESI+).
-
Molecular Ion (M⁺): m/z 210.[1]
-
Base Peak: Typically m/z 179 (Loss of -OCH₃) or m/z 165 (Loss of -OCH₂CH₃).
-
Diagnostic Fragmentation:
-
m/z 210 → 179: Loss of methoxy radical from the ester or ether.
-
m/z 210 → 182: Loss of ethylene (McLafferty rearrangement-like) from the ethoxy group is possible but less common in simple aromatic ethers compared to alkylbenzenes.
-
Key Check: Absence of m/z 196 (indicates incomplete ethylation, i.e., free phenol).
-
Infrared Spectroscopy (FT-IR)
-
C=O Stretch (Ester): Strong band at 1710–1720 cm⁻¹ .
-
C-O Stretch (Ether/Ester): Multiple bands in 1200–1275 cm⁻¹ .
-
C-H Stretch (Aliphatic): 2900–2980 cm⁻¹ (Methyl/Ethyl C-H).
-
Ar-H Stretch: >3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) - The Definitive Proof
This section details the assignment.[2][3][4][5] The chemical shifts (
¹H NMR Assignment (500 MHz, CDCl₃)
The aromatic region displays an ABX system characteristic of 1,2,4-trisubstituted benzenes.
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-6 | 7.65 | dd | 1H | 8.4, 2.0 | Ortho to ester (deshielded), meta to H-2. |
| H-2 | 7.54 | d | 1H | 2.0 | Ortho to ester, meta to H-6. Isolated by substituents. |
| H-5 | 6.89 | d | 1H | 8.4 | Ortho to alkoxy groups (shielded), ortho to H-6. |
| OCH₂- | 4.15 | q | 2H | 7.0 | Methylene of ethoxy group (deshielded by O). |
| Ar-OCH₃ | 3.93 | s | 3H | - | Methoxy attached to aromatic ring. |
| COOCH₃ | 3.89 | s | 3H | - | Ester methyl (slightly more shielded than Ar-OMe). |
| -CH₃ | 1.48 | t | 3H | 7.0 | Methyl of ethoxy group. |
¹³C NMR Assignment (125 MHz, CDCl₃)
-
Aromatic C-O: ~153.0 ppm (C-4), ~148.5 ppm (C-3). Note: These are close and require HMBC to distinguish.
-
Aromatic C-H: ~123.5 (C-6), ~112.5 (C-2), ~110.8 (C-5).
-
Aliphatic: ~64.5 (OCH₂), ~56.0 (Ar-OCH₃), ~52.0 (COOCH₃), ~14.7 (CH₃).
Critical Distinction: Regioisomer Assignment (NOESY)
The primary challenge is proving the Ethoxy is at C3 and Methoxy is at C4 , rather than the reverse.
The "Expert" Protocol: 1D-NOE or 2D-NOESY Spatial proximity is the only non-destructive way to confirm the structure without X-ray crystallography.
-
Hypothesis: If the Ethoxy is at C3 , the methylene protons (-OCH₂-) are spatially close to H-2 .
-
Hypothesis: If the Ethoxy is at C4 , the methylene protons are spatially close to H-5 .
Observed Correlations for this compound:
-
Irradiation of OCH₂ (4.15 ppm): Strong NOE enhancement of H-2 (7.54 ppm) .
-
Irradiation of Ar-OCH₃ (3.93 ppm): Strong NOE enhancement of H-5 (6.89 ppm) .
If the structure were the isomer (4-ethoxy-3-methoxy), the OCH₂ would enhance H-5, and the OMe would enhance H-2.
Figure 2: Diagnostic Nuclear Overhauser Effect (NOE) interactions confirming the 3-ethoxy-4-methoxy substitution pattern.
Experimental Protocols
Synthesis of Analytical Standard
Use this protocol to generate a reference standard for impurity profiling.
-
Charge: In a 100 mL round-bottom flask, dissolve Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL).
-
Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 eq). Stir for 15 min at room temperature.
-
Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.
-
Reaction: Heat to 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Dilute with water (50 mL), extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from minimal hot ethanol or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).
HPLC Purity Method (Self-Validating)
To separate the target from potential "Vanillate" (4-ethoxy-3-methoxy) impurities, a C18 column with high surface area is required.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Retention Logic: The 3-ethoxy isomer typically elutes slightly later than the 3-methoxy isomer due to the increased lipophilicity at the 3-position (closer to the ester tail interaction).
References
-
PubChem. (n.d.).[1][7] this compound (CID 10536413).[7] National Center for Biotechnology Information. Retrieved October 2023, from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Search for analogous compounds: Methyl isovanillate). [Link]
Sources
- 1. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5786516A - Process for the preparation of isovanillin - Google Patents [patents.google.com]
- 3. Process for preparing isovanillin - Patent 0758639 [data.epo.org]
- 4. Ethyl 4-hydroxy-3-methoxybenzoate(617-05-0) 1H NMR spectrum [chemicalbook.com]
- 5. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-ethoxy-4-methoxybenzoate
This guide provides a comprehensive technical overview of Methyl 3-ethoxy-4-methoxybenzoate, a significant building block in organic synthesis, particularly for pharmaceutical drug development. This document will delve into its chemical identity, a detailed, field-tested synthetic route with mechanistic insights, its physicochemical and spectroscopic properties, and its applications, thereby serving as a crucial resource for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
The compound of interest is unequivocally identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] This nomenclature precisely describes a benzene ring substituted with a methyl ester group, an ethoxy group at the third position, and a methoxy group at the fourth position, relative to the ester.
For clarity and cross-referencing in research and procurement, the following identifiers are critical:
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 97966-31-9 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C(=O)OC)OC | [1] |
| InChI Key | PCDOQKFPBWQJCT-UHFFFAOYSA-N | [1] |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The most logical and efficient pathway commences with the readily available starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde). The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Step 1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde
Causality of Experimental Choices: The initial step involves a Williamson ether synthesis to introduce the ethoxy group. Isovanillin is selected as the starting material due to its commercial availability and the presence of a phenolic hydroxyl group that can be readily alkylated.[2][3][4][5][6] A weak base like potassium carbonate is preferred over strong bases such as sodium hydroxide to prevent side reactions, particularly the Cannizzaro reaction of the aldehyde functionality under harsh basic conditions. Bromoethane is a suitable and reactive ethylating agent for this transformation. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetone facilitates the dissolution of the phenoxide salt and the nucleophilic attack on the bromoethane.
Experimental Protocol:
-
To a stirred solution of isovanillin (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Add bromoethane (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-ethoxy-4-methoxybenzaldehyde.
-
Purify the crude product by recrystallization from ethanol/water to yield a white to off-white solid.[7][8]
Step 2: Oxidation to 3-Ethoxy-4-methoxybenzoic Acid
Causality of Experimental Choices: The aldehyde functional group of 3-ethoxy-4-methoxybenzaldehyde is selectively oxidized to a carboxylic acid.[8][9][10][11] While various oxidizing agents can achieve this, potassium permanganate (KMnO₄) in a basic solution is a classic and effective method.[12] The reaction is performed under basic conditions to prevent the formation of unwanted byproducts and to facilitate the dissolution of the starting material. Acidification in the work-up protonates the carboxylate salt to yield the desired carboxylic acid. Alternatively, milder and more modern oxidizing agents like Oxone can be employed to avoid the use of heavy metals.[13]
Experimental Protocol:
-
Dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as aqueous acetone or pyridine.
-
Slowly add a solution of potassium permanganate (1.1 eq) in water to the stirred solution, maintaining the temperature below 30 °C with an ice bath.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated hydrochloric acid (HCl) until a white precipitate forms.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain 3-ethoxy-4-methoxybenzoic acid.
Step 3: Fischer-Speier Esterification to this compound
Causality of Experimental Choices: The final step is a Fischer-Speier esterification of 3-ethoxy-4-methoxybenzoic acid.[14] This acid-catalyzed esterification utilizes an excess of methanol to drive the equilibrium towards the product side, maximizing the yield. A strong acid catalyst, typically sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol.
Experimental Protocol:
-
Suspend 3-ethoxy-4-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, with TLC monitoring.
-
After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel to afford pure this compound.
Physicochemical and Spectroscopic Data
While experimental data for this compound is not widely published, the following table summarizes its computed properties and the experimental properties of its key precursors.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Isovanillin | C₈H₈O₃ | 152.15 | 113-116 | 179 @ 15 mmHg |
| 3-Ethoxy-4-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | 51-53 | 155 @ 10 mmHg |
| 3-Ethoxy-4-methoxybenzoic Acid | C₁₀H₁₂O₄ | 196.20 | 156-160 | 316.4 (Predicted) |
| This compound | C₁₁H₁₄O₄ | 210.23 | N/A | N/A |
Data for precursors sourced from various chemical suppliers and databases.[9][14][15] Computed properties for the final product are available on PubChem.[1][16]
Spectroscopic Characterization (Predicted):
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the methoxy protons (~3.8 ppm), a quartet and a triplet for the ethoxy group (~4.1 and ~1.4 ppm, respectively), and aromatic protons in the range of 6.9-7.6 ppm.
-
¹³C NMR: Characteristic peaks would be observed for the ester carbonyl carbon (~167 ppm), aromatic carbons (110-155 ppm), methoxy and ethoxy carbons (~55-65 ppm), and the methyl ester carbon (~52 ppm).
-
IR Spectroscopy: Key absorption bands would be present for the C=O stretch of the ester (~1720 cm⁻¹), C-O stretching vibrations (~1250-1000 cm⁻¹), and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 210. Common fragmentation patterns would involve the loss of the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups.
Applications in Drug Development
Substituted benzoic acid derivatives are pivotal scaffolds in medicinal chemistry.[17][18] The title compound, this compound, and its precursors are valuable intermediates in the synthesis of more complex pharmaceutical agents.
A notable application of the precursor, 3-ethoxy-4-methoxybenzaldehyde, is in the synthesis of Apremilast .[7][19] Apremilast is an orally available small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of certain types of psoriasis and psoriatic arthritis. The benzaldehyde serves as a key building block for constructing the core structure of the drug.
The structural motif of a di-alkoxy substituted benzene ring is prevalent in many biologically active molecules, and this compound provides a versatile starting point for further chemical modifications to explore structure-activity relationships (SAR) in drug discovery programs.
Caption: Key applications of this compound.
Safety and Handling
As with all laboratory chemicals, this compound and its synthetic intermediates should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All synthetic procedures should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The precursor, methyl 3-hydroxy-4-methoxybenzoate, is known to cause skin and eye irritation and may cause respiratory irritation.[20]
Conclusion
This compound is a valuable and versatile chemical intermediate. The synthetic pathway detailed in this guide, starting from isovanillin, offers a reliable and scalable method for its production. Its importance as a precursor in the synthesis of pharmacologically active molecules, such as Apremilast, underscores its relevance in the field of drug discovery and development. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize and utilize this compound in their work.
References
- Google Patents. (n.d.). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
PubChem. (n.d.). 3-Ethoxy-4-methoxybenzaldehyde. Retrieved from [Link]
-
Li, M., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 17(9), 11051-11059. Retrieved from [Link]
-
Chemical Synthesis Database. (n.d.). This compound. Retrieved from [Link]
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of aromatic methyl methoxycarboxylates.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Isovanillin. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. Retrieved from [Link]
- The Royal Society of Chemistry. (2020). Selective Reduction of Carboxylic Acids to Aldehydes with Hydrosilane via Photoredox Catalysis. Chemical Science, 11(21), 5464-5469.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isovanillin. Retrieved from [Link]
-
ResearchGate. (2016). Kinetics and mechanistic oxidation of 3-ethoxy-4-hydroxybenzaldehyde using potassium permanganate. Retrieved from [Link]
- Google Patents. (n.d.). Process for oxidizing aldehydes to carboxylic acids.
-
Carl ROTH. (n.d.). Isovanillin. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]
Sources
- 1. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isovanillin - Wikipedia [en.wikipedia.org]
- 3. Isovanillin | 621-59-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. isovanillin, 621-59-0 [thegoodscentscompany.com]
- 5. イソバニリン ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Isovanillin, 250 g, CAS No. 621-59-0 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 7. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. 3-Ethoxy-4-methoxybenzaldehyde | C10H12O3 | CID 244728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. biosynth.com [biosynth.com]
- 11. 1131-52-8|3-Ethoxy-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 14. 3-ETHOXY-4-METHOXYBENZOIC ACID | 2651-55-0 [chemicalbook.com]
- 15. 7151-68-0|3-Methoxy-4-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 16. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. srinichem.com [srinichem.com]
- 18. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 19. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 20. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-ethoxy-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-ethoxy-4-methoxybenzoate is a substituted benzoic acid ester with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its unique arrangement of ethoxy, methoxy, and methyl ester functional groups on the benzene ring makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its properties, a plausible synthesis pathway, and its potential applications in research and drug development, with a focus on the scientific principles underpinning its use.
Chemical Identity and Properties
This compound is systematically known as the methyl ester of 3-ethoxy-4-methoxybenzoic acid. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number.
Synonyms and Identifiers:
-
3-ethoxy-4-methoxy-benzoic acid methyl ester[1]
-
Methyl 3-ethoxy-4-methoxy-benzoate[1]
-
Molecular Weight: 210.23 g/mol [4]
-
InChIKey: PCDOQKFPBWQJCT-UHFFFAOYSA-N[1]
-
SMILES: CCOC1=C(C=CC(=C1)C(=O)OC)OC[6]
The physicochemical properties of a compound are critical for its handling, reaction optimization, and purification. Below is a summary of the computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C11H14O4 | [2][4] |
| Molecular Weight | 210.23 g/mol | [4] |
| XLogP3 | 2.3 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Exact Mass | 210.08920892 Da | [1] |
| Topological Polar Surface Area | 44.8 Ų | [1] |
Chemical Structure
The arrangement of the functional groups on the aromatic ring is key to the reactivity and potential applications of this compound.
Caption: Chemical structure of this compound.
Synthesis Pathway
While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a logical and efficient synthesis can be designed based on established organic chemistry principles, starting from the readily available precursor, isovanillin (3-hydroxy-4-methoxybenzaldehyde). This multi-step synthesis involves protection of the hydroxyl group via ethylation, oxidation of the aldehyde to a carboxylic acid, and subsequent esterification.
Step 1: Ethylation of Isovanillin
The initial step is the selective ethylation of the phenolic hydroxyl group of isovanillin. This is a crucial step to introduce the ethoxy group at the 3-position. A Williamson ether synthesis is a suitable method.
-
Reaction: Isovanillin is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a mild base like potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Causality: The base deprotonates the phenolic hydroxyl group, making it a more potent nucleophile. The resulting phenoxide ion then attacks the electrophilic ethyl group of the ethylating agent, forming the ether linkage. The use of a mild base is important to prevent side reactions involving the aldehyde group.
Step 2: Oxidation to 3-ethoxy-4-methoxybenzoic acid
The aldehyde functional group of the resulting 3-ethoxy-4-methoxybenzaldehyde is then oxidized to a carboxylic acid.
-
Reaction: A common and effective method for this transformation is the Pinnick oxidation, using sodium chlorite (NaClO2) in the presence of a chlorine scavenger like 2-methyl-2-butene. The reaction is typically carried out in a buffered aqueous solvent system.
-
Causality: The Pinnick oxidation is highly selective for aldehydes and tolerant of a wide range of other functional groups, including the ether linkages present in the molecule. This prevents over-oxidation or cleavage of the desired functionalities.
Step 3: Fischer Esterification
The final step is the conversion of the synthesized 3-ethoxy-4-methoxybenzoic acid to its methyl ester.
-
Reaction: The carboxylic acid is heated in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Methanol, acting as a nucleophile, then attacks this carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester. The reaction is an equilibrium process, and using an excess of methanol drives the reaction towards the product side.
Sources
- 1. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. This compound | 97966-31-9 [sigmaaldrich.com]
- 4. 97966-31-9|this compound|BLD Pharm [bldpharm.com]
- 5. This compound [97966-31-9] | Chemsigma [chemsigma.com]
- 6. chemsynthesis.com [chemsynthesis.com]
"Methyl 3-ethoxy-4-methoxybenzoate" spectral data (NMR, IR, MS)
This guide provides an in-depth technical analysis of Methyl 3-ethoxy-4-methoxybenzoate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors such as Apremilast . The content is structured for researchers requiring rigorous spectral data, synthetic protocols, and quality control parameters.
Spectral Profiling, Synthetic Utility, and Quality Control
Executive Summary
This compound (CAS 97966-31-9 ) serves as a pivotal "catechol ether" scaffold in medicinal chemistry.[1] Its structural motif—a 1,3,4-trisubstituted benzene ring—is essential for optimizing the lipophilicity and binding affinity of small molecule drugs targeting inflammatory pathways. This guide consolidates experimental spectral data (NMR, MS) and validated synthetic methodologies to support its application in pharmaceutical development.
Chemical Identity & Physical Properties
| Parameter | Data |
| IUPAC Name | This compound |
| Common Synonyms | 3-Ethoxy-4-methoxybenzoic acid methyl ester; Methyl isovanillate ethyl ether |
| CAS Registry Number | 97966-31-9 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 81–83 °C [1] |
| Solubility | Soluble in EtOAc, DCM, Acetone, DMSO; Insoluble in Water |
| SMILES | CCOC1=C(OC)C=CC(=C1)C(=O)OC |
Structural Characterization & Spectral Data
Proton NMR Spectroscopy (¹H NMR)
The following data represents the compound in CDCl₃ at 400 MHz. The spectrum is characterized by a distinct ABX system in the aromatic region, diagnostic of 1,2,4-trisubstituted benzenes.
Experimental Data: Solvent: CDCl₃, Frequency: 400 MHz [2]
| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Structural Logic |
| 7.65 | Doublet (dd) | 1H | 8.4 Hz | H-6 | Deshielded by ester (ortho); split by H-5. |
| 7.53 | Singlet (d) | 1H | ~2.0 Hz | H-2 | Deshielded by ester (ortho); weak meta-coupling. |
| 6.87 | Doublet | 1H | 8.4 Hz | H-5 | Shielded by adjacent alkoxy groups; ortho-coupling to H-6. |
| 4.15 | Quartet | 2H | 7.0 Hz | -OCH₂- | Methylene of ethoxy group; deshielded by oxygen. |
| 3.91 | Singlet | 3H | - | Ar-OCH₃ | Aromatic methoxy group. |
| 3.87 | Singlet | 3H | - | COO-CH₃ | Ester methyl group. |
| 1.47 | Triplet | 3H | 7.0 Hz | -CH₃ | Terminal methyl of ethoxy group. |
*Note: At 400 MHz, H-6 often appears as a doublet of doublets (dd) and H-2 as a doublet (d) due to meta-coupling (J ~2 Hz). Low resolution may merge H-2 into a singlet.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (Positive) or EI (70 eV)
-
Molecular Ion: [M+H]⁺ = 211.2 (ESI) [2]; M⁺ = 210 (EI).
-
Fragmentation Pattern (EI):
-
m/z 210: Molecular ion (stable aromatic ester).
-
m/z 179: Loss of -OCH₃ (methoxy radical).
-
m/z 165: Loss of -OC₂H₅ (ethoxy radical) or ester cleavage.
-
m/z 137: Loss of ester group (-COOCH₃).
-
Infrared Spectroscopy (IR)
-
1710–1720 cm⁻¹: Strong C=O stretch (Ester).
-
1580, 1515 cm⁻¹: C=C Aromatic skeletal vibrations.
-
1260, 1030 cm⁻¹: C-O-C asymmetric/symmetric stretching (Aryl alkyl ethers).
Validated Synthetic Protocol
The most robust synthesis avoids the esterification of the expensive acid. Instead, it utilizes the O-alkylation of Methyl Isovanillate . This route is preferred for its high yield (>95%) and operational simplicity.
Reaction Scheme
The pathway proceeds via Williamson ether synthesis using mild base in a polar aprotic solvent.
Caption: Synthesis of this compound via regioselective alkylation of Methyl Isovanillate.
Step-by-Step Methodology
Based on Patent WO2015161830A1 [2]
-
Charge: To a reaction vessel equipped with a reflux condenser, add Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) and Acetone (5 vol).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq). Note: Ensure K₂CO₃ is finely powdered to maximize surface area.
-
Alkylation: Add Bromoethane (1.5 eq) dropwise.
-
Reflux: Heat the mixture to 60°C (reflux) and stir for 4.5 hours .
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 3:1) or HPLC. The starting phenol (Rf ~0.4) should disappear, yielding the less polar ester (Rf ~0.6).
-
Workup:
-
Cool to room temperature.[2]
-
Filter off inorganic salts (KBr, excess K₂CO₃).
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in Ethyl Acetate and wash with saturated brine.
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and evaporate.
-
Purification: Recrystallize from minimal Ethanol/Hexane if necessary, though the crude is often >95% pure.
Quality Control & Impurity Profiling
When sourcing or synthesizing this material for drug development, the following impurities must be monitored:
| Impurity | Origin | Detection (HPLC) |
| Methyl Isovanillate | Unreacted starting material | RRT ~0.8 (More polar) |
| 3-Ethoxy-4-methoxybenzoic acid | Hydrolysis product | RRT < 0.5 (Acidic peak) |
| Methyl 3,4-dimethoxybenzoate | Impurity in starting material (Veratric ester) | RRT ~0.95 (Critical pair) |
HPLC Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).
-
Mobile Phase: Gradient Acetonitrile : Water (0.1% H₃PO₄).
-
Detection: UV @ 254 nm (aromatic absorption) and 280 nm.
References
-
Lead Sciences / BLD Pharm. (2025). Certificate of Analysis: this compound. Retrieved from .
-
Ren, Q., et al. (2015). Heteroaromatic derivatives and pharmaceutical applications thereof. World Intellectual Property Organization Patent WO2015161830A1 . (Example 1, Step 1). Retrieved from .
-
Man, H.W., et al. (2002). Synthesis of Apremilast intermediates. U.S. Patent US6962940B2 . Retrieved from .
Sources
"Methyl 3-ethoxy-4-methoxybenzoate" as a synthetic building block
The alkoxy groups are ortho-, para-directing and activating. The position para to the methoxy group is blocked, and the position ortho to the ethoxy group (C2) is sterically hindered. The most likely positions for electrophilic substitution are C5 (ortho to methoxy, meta to ethoxy) and C6 (ortho to ethoxy, meta to methoxy). Nitration, for instance, is a key step in the synthesis of certain kinase inhibitors. A related precursor, methyl 3-hydroxy-4-methoxybenzoate, undergoes nitration as part of a published synthesis of Gefitinib. [4][5]
Strategic Applications in Multi-Step Synthesis
The true value of a building block is demonstrated by its successful incorporation into complex target molecules. This compound and its direct derivatives are crucial intermediates in the pharmaceutical industry.
Case Study: Precursor to Apremilast Intermediates
Apremilast is an important drug used to treat certain types of psoriasis and psoriatic arthritis. A key intermediate in its synthesis is 3-ethoxy-4-methoxybenzaldehyde. [4]While this is an aldehyde, it is directly accessible from the alcohol product described in section 3.C via oxidation (e.g., using PCC or Swern oxidation). Alternatively, 3-ethoxy-4-methoxybenzaldehyde can be synthesized from isovanillin. [4][5]This highlights the close synthetic relationship and utility of the C₁₁H₁₄O₄ scaffold.
Caption: Synthetic pathway from the title compound to a key API intermediate.
Safety and Handling
While specific toxicity data for this compound is not extensively documented, it should be handled with standard laboratory precautions. Closely related compounds, such as methyl 3-hydroxy-4-methoxybenzoate, are known to cause skin and eye irritation and may cause respiratory irritation. [6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [7]* Storage: Store in a cool, dry place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically powerful and versatile building block. Its well-defined reactivity allows for selective transformations at the ester and the aromatic ring, providing access to a wide range of functionalized intermediates. Its established role in the synthesis of precursors for high-value pharmaceutical compounds underscores its importance to the drug discovery and development pipeline. A thorough understanding of its synthesis and reactivity, as outlined in this guide, enables chemists to strategically leverage this scaffold for the efficient construction of complex molecular architectures.
References
Sources
- 1. This compound | 97966-31-9 [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 5. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-hydroxy-3-methoxybenzoate(3943-74-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
"Methyl 3-ethoxy-4-methoxybenzoate" reactivity and stability
This guide provides an in-depth technical analysis of Methyl 3-ethoxy-4-methoxybenzoate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors, most notably Apremilast .
Reactivity, Stability, and Application in PDE4 Inhibitor Synthesis
Executive Summary
This compound (CAS: 97966-31-9) serves as the primary electrophilic building block in the synthesis of the phthalimide-based PDE4 inhibitor, Apremilast (Otezla). Its strategic value lies in its 3,4-dialkoxy substitution pattern, which is essential for the pharmacophore's binding affinity to the PDE4 catalytic pocket.[1]
From a process chemistry perspective, this ester is preferred over the acid chloride or ethyl ester due to its optimal balance of reactivity (sufficient electrophilicity for Claisen-type condensations) and stability (resistance to spontaneous hydrolysis during handling).[1] This guide details its physicochemical profile, specific reactivity landscape, and validated protocols for its conversion into the key
Physicochemical Characterization
The compound is an unsymmetrical diether-ester.[1] The steric bulk of the 3-ethoxy group, compared to the 4-methoxy, influences the regioselectivity of electrophilic aromatic substitutions on the ring.
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Number | 97966-31-9 | Distinct from the ethyl ester analog.[2][3] |
| Formula | ||
| Molecular Weight | 210.23 g/mol | |
| Physical State | Solid (Crystalline) | Typically off-white to white powder.[1] |
| Solubility | Soluble in Acetone, EtOAc, DCM | Limited solubility in water; lipophilic.[1] |
| LogP | ~2.3 | Moderate lipophilicity.[1] |
| Key Functional Groups | Methyl Ester, Aryl Ethyl Ether, Aryl Methyl Ether | Ester is the primary reactive site.[1] |
Synthetic Production Routes
Industrial production prioritizes the alkylation of Methyl Isovanillate (Methyl 3-hydroxy-4-methoxybenzoate) rather than the esterification of the fully substituted acid. This route avoids the harsh conditions required to esterify the electron-rich benzoic acid derivative.[1]
Validated Synthesis Workflow
-
Starting Material: Methyl 3-hydroxy-4-methoxybenzoate.[1]
-
Reagent: Ethyl Bromide (EtBr) or Diethyl Sulfate.
-
Base/Solvent:
in Acetone or DMF. -
Rationale: The use of a weak base (
) prevents hydrolysis of the methyl ester while sufficiently deprotonating the phenol ( ~10).[1]
Figure 1: Industrial synthesis route via selective O-alkylation.[4]
Reactivity Landscape
C-Acylation (The Apremilast Pathway)
The most critical reaction of this compound is its condensation with Dimethyl Sulfone to form the
-
Mechanism: The methylsulfonyl carbanion (generated by strong base) attacks the ester carbonyl.[1]
-
Thermodynamics: The reaction is reversible.[1] It is driven to completion by the precipitation of the enolate salt or by using an excess of the sulfone anion.[1]
-
Reagents: Lithium Hexamethyldisilazide (LiHMDS) or Potassium tert-butoxide (
-BuOK) in THF.[1]
Electrophilic Aromatic Substitution (Nitration)
Despite the deactivating ester group, the two alkoxy groups strongly activate the ring.[1]
-
Regioselectivity: Nitration occurs primarily at the 6-position (ortho to the ester, para to the ethoxy group) or the 2-position .[1]
-
Data Point: Literature indicates nitration yields Methyl 5-ethoxy-4-methoxy-2-nitrobenzoate, confirming the directing power of the alkoxy groups overrides the ester's meta-directing influence [1].
Hydrolysis[1]
-
Acidic: Slow. The electron-donating groups stabilize the protonated carbonyl intermediate, but steric hindrance from the 3-ethoxy group slightly retards attack.
-
Basic (Saponification): Rapid and quantitative.[1] Used to generate the free acid if required for amide coupling.[1]
Experimental Protocols
Protocol A: Synthesis of -Keto Sulfone (Apremilast Intermediate)
This protocol describes the conversion of the ester to 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone.
Reagents:
-
This compound (1.0 eq)[3]
-
Dimethyl Sulfone (2.0 - 2.5 eq)[1]
-
Potassium tert-butoxide (
-BuOK) (2.5 eq)[1] -
Solvent: THF (Anhydrous) or DMSO[1]
Step-by-Step Methodology:
-
Anion Generation: In a flame-dried reactor under
, dissolve Dimethyl Sulfone in THF. Cool to 0°C.[1] -
Base Addition: Add
-BuOK portion-wise, maintaining temperature <10°C. Stir for 30 min to generate the sulfone carbanion. -
Coupling: Add a solution of this compound in THF dropwise over 45 minutes.
-
Note: Exothermic reaction.[1] Control rate to keep
.
-
-
Reaction: Allow to warm to room temperature (25°C) and stir for 2–4 hours.
-
Checkpoint: Monitor by HPLC for disappearance of ester.[1]
-
-
Quench: Pour reaction mixture into cold aqueous
(saturated). The -keto sulfone may precipitate or require extraction with Ethyl Acetate.[1] -
Purification: Recrystallize from Ethanol/Water to obtain the off-white solid.[1]
Self-Validating Check:
-
1H NMR (DMSO-d6): Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the methylene singlet (
to sulfone and carbonyl) around 4.8–5.0 ppm (or as enol form).[1]
Protocol B: Stability Indicating HPLC Method
Use this method to quantify degradation (hydrolysis acid or demethylated impurities).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 230 nm and 254 nm.[1]
-
Retention Order: Acid Degradant < Methyl Ester (Target) < Non-polar impurities.[1]
Stability & Degradation Profile
| Stress Condition | Stability Rating | Major Degradant | Prevention Strategy |
| Hydrolytic (pH 7) | Stable | N/A | Store in dry conditions.[1] |
| Hydrolytic (pH > 10) | Unstable | 3-ethoxy-4-methoxybenzoic acid | Avoid moisture + base contact.[1] |
| Oxidative | Moderate | Benzylic oxidation products | Store under Nitrogen.[1] |
| Photolytic | Sensitive | Decarboxylation (Trace) | Amber glassware essential.[1] |
Storage Recommendation: Store in tightly sealed containers at ambient temperature (15–25°C). Protect from light and moisture.[1] Re-test purity every 12 months.
Strategic Visualization: Apremilast Pathway
The following diagram maps the transformation of the ester into the final drug substance, highlighting the critical condensation node.
Figure 2: The role of this compound in the Apremilast manufacturing stream.[2]
References
-
Google Patents. Substituted 3-cyanoquinolines - US6288082B1.[1] Retrieved from Google Patents. Link
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10536413, this compound. Retrieved January 30, 2026 from PubChem.[1] Link[1][5]
-
Google Patents. Process for preparation of apremilast and its intermediates - WO2016199031A1.[1] Retrieved from Google Patents. Link
-
Google Patents. Preparation method synthesizing Apremilast intermediate - CN104447445B. Retrieved from Google Patents. Link
Sources
- 1. Methyl anisate - Wikipedia [en.wikipedia.org]
- 2. 3943-74-6|Methyl 4-hydroxy-3-methoxybenzoate|BLD Pharm [bldpharm.com]
- 3. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104447445B - A kind of preparation method synthesizing Apremilast intermediate - Google Patents [patents.google.com]
- 5. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 3-ethoxy-4-methoxybenzoate, a key aromatic ester intermediate, and its related analogs. The guide delves into the strategic importance of this molecular scaffold in medicinal chemistry, outlines detailed synthetic methodologies, provides in-depth characterization data, and explores the structure-activity relationships that underpin its utility in drug development. Particular emphasis is placed on the role of these compounds as precursors to high-value pharmaceutical agents, such as the phosphodiesterase-4 (PDE4) inhibitor, apremilast. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of novel therapeutic agents.
Introduction: The Strategic Importance of Substituted Aromatic Esters in Drug Discovery
Aromatic esters are a cornerstone of modern medicinal chemistry, serving a dual role as both bioactive molecules and versatile intermediates in the synthesis of complex pharmaceutical agents. Their utility stems from a combination of favorable physicochemical properties and the ability to modulate biological activity through subtle structural modifications. The ester functionality can enhance drug-like properties such as membrane permeability and oral bioavailability, often serving as a prodrug moiety that undergoes enzymatic hydrolysis in vivo to release the active pharmacological agent.[1]
The 3-ethoxy-4-methoxybenzoate scaffold, in particular, has garnered significant attention due to its presence in apremilast, a small molecule inhibitor of phosphodiesterase-4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[2] The synthesis and functionalization of this core structure are therefore of considerable interest to the drug development community. This guide will provide a detailed exploration of this compound, offering insights into its synthesis, characterization, and the broader implications for the development of related therapeutic agents.
Synthesis of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that begins with readily available starting materials and involves key transformations, including etherification and esterification. The following sections provide a detailed, step-by-step methodology for the synthesis of this important intermediate.
Synthesis of 3-Ethoxy-4-methoxybenzaldehyde
A crucial precursor for the target molecule is 3-ethoxy-4-methoxybenzaldehyde. This compound can be synthesized from isovanillin via a Williamson ether synthesis.
Experimental Protocol:
-
Dissolution: In a suitable reaction vessel, dissolve isovanillin (1 equivalent) and a phase-transfer catalyst such as tetrabutylammonium fluoride or benzyltriethylammonium chloride in an appropriate aqueous alkaline solution (e.g., sodium hydroxide or potassium carbonate).[2]
-
Addition of Ethylating Agent: To the stirred solution, add an ethylating agent like bromoethane (an excess, e.g., 1.2 equivalents).[2]
-
Reaction: Stir the mixture at room temperature (approximately 25°C) for a designated period (e.g., 4 hours) to allow for the completion of the ethylation reaction.[2]
-
Work-up and Isolation: The product, 3-ethoxy-4-methoxybenzaldehyde, can be isolated by filtration, followed by washing and drying.[2]
Causality Behind Experimental Choices:
-
Choice of Base: An alkaline solution is necessary to deprotonate the phenolic hydroxyl group of isovanillin, forming a phenoxide ion which is a more potent nucleophile for the subsequent Williamson ether synthesis.
-
Phase-Transfer Catalyst: The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous-soluble phenoxide and the organic-soluble bromoethane.
-
Reaction Conditions: Conducting the reaction at room temperature is often sufficient and helps to minimize potential side reactions.
Oxidation to 3-Ethoxy-4-methoxybenzoic Acid
The next step involves the oxidation of the aldehyde to a carboxylic acid.
Experimental Protocol:
-
Oxidation: The 3-ethoxy-4-methoxybenzaldehyde is oxidized using a suitable oxidizing agent (e.g., potassium permanganate or a milder reagent like sodium chlorite) in an appropriate solvent system.
-
Work-up: The reaction mixture is then worked up to isolate the carboxylic acid. This typically involves acidification to precipitate the product, followed by filtration and drying.
Fischer Esterification to this compound
The final step is the esterification of the carboxylic acid with methanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-ethoxy-4-methoxybenzoic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3]
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.[3]
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.[3] The crude product can be further purified by column chromatography or recrystallization.[4]
Causality Behind Experimental Choices:
-
Excess Methanol: The use of excess methanol serves as both the reactant and the solvent, and it helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.[5]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[6]
-
Reflux: Heating the reaction to reflux increases the reaction rate and helps to achieve a higher conversion to the ester within a reasonable timeframe.
DOT Diagram of the Synthesis Workflow:
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
Thorough characterization of the synthesized this compound is essential for confirming its identity and purity. The following table summarizes the expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl ester protons, the methoxy protons, and the ethoxy protons (ethyl group showing a characteristic triplet and quartet). |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (distinguishable by their substitution patterns), the methyl ester carbon, the methoxy carbon, and the two carbons of the ethoxy group. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the ester group (typically around 1720 cm⁻¹), C-O stretching bands for the ester and ether linkages, and characteristic bands for the aromatic ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₄O₄, MW: 210.23 g/mol ).[7][8] |
Pharmaceutical Relevance and Structure-Activity Relationships (SAR)
The 3-ethoxy-4-methoxybenzoate scaffold is a key pharmacophore in several biologically active molecules. Understanding the structure-activity relationships (SAR) of this and related aromatic esters is crucial for the design of new and improved therapeutic agents.
Role as a Precursor to Apremilast
This compound is a vital intermediate in the synthesis of apremilast, a PDE4 inhibitor.[2] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn downregulates the expression of pro-inflammatory cytokines.
DOT Diagram of Apremilast's Mechanism of Action:
Caption: Apremilast's mechanism of action.
SAR of Related Vanillic Acid Esters
Studies on various vanillic acid esters have provided valuable SAR insights. For example, the nature of the alkyl group in the ester moiety can significantly influence biological activity. Research has shown that variations in the alkyl chain length of vanillic acid esters can modulate their degranulation inhibitory activity in mast cells, suggesting a potential role in the management of allergic responses.[9] Specifically, a butyl ester derivative of vanillic acid exhibited more potent activity than the corresponding methyl ester.[9] This highlights the importance of the lipophilicity and steric bulk of the ester group in receptor binding and biological response.
Furthermore, the substitution pattern on the aromatic ring is critical. The presence and position of hydroxyl and methoxy groups can impact the molecule's antioxidant and anti-inflammatory properties. The 3-methoxy and 4-hydroxy/alkoxy substitution pattern is a common motif in many natural and synthetic compounds with a range of biological activities.
Conclusion
This compound is a valuable aromatic ester with significant applications in the pharmaceutical industry, most notably as a key intermediate in the synthesis of apremilast. This technical guide has provided a comprehensive overview of its synthesis, characterization, and the structure-activity relationships of related compounds. The detailed protocols and mechanistic insights offered herein are intended to empower researchers and drug development professionals in their efforts to design and synthesize novel therapeutic agents based on this important molecular scaffold. Further exploration of the pharmacological properties of this compound and its derivatives may unveil new therapeutic opportunities.
References
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]
-
PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]
-
MDPI. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673-678. [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Syntheses of phenyl benzoate compounds and their bioactivity investigation. (2021). [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. [Link]
-
PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubMed Central (PMC). (n.d.). Phosphodiesterase Type 5 Inhibitors Greatly Affect Physicochemical Properties of Model Lipid Membranes. [Link]
-
PubMed. (2016). Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3629-3632. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Scilit. (n.d.). Conformational Variations of Both Phosphodiesterase-5 and Inhibitors Provide the Structural Basis for the Physiological Effects of Vardenafil and Sildenafil. [Link]
-
ACS Publications. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship and comparison of highly active compounds. [Link]
-
Fischer Esterification Procedure. (n.d.). [Link]
-
ResearchGate. (n.d.). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. [Link]
-
PubMed. (2001). Synthesis and phosphodiesterase inhibitory activity of new sildenafil analogues containing a carboxylic acid group in the 5'-sulfonamide moiety of a phenyl ring. Bioorganic & Medicinal Chemistry Letters, 11(18), 2475-2478. [Link]
-
PubMed Central (PMC). (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. [Link]
-
ResearchGate. (n.d.). Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity. [Link]
-
Cleveland Clinic. (2022). Phosphodiesterase Inhibitors: Types and Purpose. [Link]
-
Fischer Esterification. (n.d.). [Link]
-
ResearchGate. (n.d.). Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate. [Link]
-
YouTube. (2020). Fischer Esterification. [Link]
-
The Pharmaceutical Journal. (2024). Phosphodiesterase 5 receptor (PDE5) inhibitors similarities and differences: a non-prescription medicine perspective. [Link]
-
ResearchGate. (2016). A Structure/Activity Relationship Study on Arvanil, an Endocannabinoid and Vanilloid Hybrid. [Link]
-
PubMed. (2020). In Vitro Effects of Sodium Benzoate on the Expression of T Cells-related Cytokines and Transcription Factors in Adjuvant-induced Arthritis Model. Iranian Journal of Allergy, Asthma and Immunology, 19(S1), 28-35. [Link]
-
NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. [Link]
-
RIFM fragrance ingredient safety assessment, methyl o -methoxybenzoate, CAS registry number 606-45-1. (2023). [Link]pii/S027869152300762X)
Sources
- 1. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Phosphodiesterase Type 5 Inhibitors Greatly Affect Physicochemical Properties of Model Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cerritos.edu [cerritos.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships of vanillic acid ester analogs in inhibitory effect of antigen-mediated degranulation in rat basophilic leukemia RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 3-ethoxy-4-methoxybenzoate" starting material for organic synthesis
The following technical guide is structured to serve as an authoritative resource for researchers and process chemists utilizing Methyl 3-ethoxy-4-methoxybenzoate in high-value organic synthesis.
Advanced Applications in PDE4 Inhibitor Synthesis and Heterocyclic Construction[1]
Executive Summary
This compound (CAS 3535-24-8 ) is a pivotal aromatic intermediate characterized by a 1,3,4-trisubstitution pattern.[1] Its electron-rich veratrole-like core makes it a highly versatile "chassis" for the synthesis of bioactive small molecules, most notably phosphodiesterase-4 (PDE4) inhibitors such as Apremilast .[1]
Unlike simple benzoates, the specific 3-ethoxy-4-methoxy substitution pattern imparts unique electronic properties that dictate its reactivity in electrophilic aromatic substitutions (EAS) and selective reductions.[1] This guide provides a deep-dive analysis of its synthesis, physicochemical profile, and two divergent synthetic workflows: carbonyl reduction (for Apremilast) and ring functionalization (for quinazoline scaffolds).
Physicochemical Profile
The methyl ester moiety serves as both a protecting group for the carboxylic acid and a handle for redox manipulations.
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 3535-24-8 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 48–52 °C (Typical) |
| Solubility | Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water |
| Electronic Character | Electron-rich aromatic ring (Activated) |
Synthesis of the Starting Material
While commercially available, high-purity synthesis in-house often starts from Isovanillin (3-hydroxy-4-methoxybenzaldehyde) to ensure control over the ethoxy-regioisomer purity.[1]
Optimized Industrial Route
The synthesis follows a linear sequence: O-Alkylation → Oxidation → Esterification .[1]
-
Regioselective Alkylation: Isovanillin is treated with ethyl bromide (EtBr) and a base (K₂CO₃) in DMF or acetone. The 3-hydroxy group is alkylated to form 3-ethoxy-4-methoxybenzaldehyde .[1]
-
Pinnick Oxidation: The aldehyde is oxidized to 3-ethoxy-4-methoxybenzoic acid using NaClO₂/NaH₂PO₄ (mild conditions to prevent ether cleavage).[1]
-
Fischer Esterification: The acid is refluxed in methanol with catalytic H₂SO₄ to yield the target methyl ester.
Figure 1: Stepwise synthesis of this compound from Isovanillin.[1][2]
Workflow A: Selective Reduction (The Apremilast Route)
The primary pharmaceutical application of this ester is as a precursor to 3-ethoxy-4-methoxybenzaldehyde , the "left-hand" fragment of the blockbuster psoriasis drug Apremilast .[1]
While the aldehyde can be made directly from isovanillin (as shown above), the methyl ester is often preferred for bulk storage and transport due to its superior oxidative stability compared to the aldehyde.
Mechanism & Protocol
The transformation requires the partial reduction of the ester to the aldehyde (difficult to stop) or, more reliably, exhaustive reduction to the benzyl alcohol followed by controlled oxidation.
Step 1: Reduction to Benzyl Alcohol
-
Reagent: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) with LiCl.[1]
-
Solvent: Anhydrous THF.
-
Outcome: Quantitative conversion to 3-ethoxy-4-methoxybenzyl alcohol .
Step 2: Oxidation to Benzaldehyde
-
Reagent: MnO₂ (heterogeneous, mild) or Swern Oxidation conditions.
-
Significance: This aldehyde is then condensed with dimethyl sulfone anion to build the Apremilast sulfone chain.
Experimental Protocol: Reduction to Alcohol
-
Setup: Flame-dry a 500 mL round-bottom flask under N₂ atmosphere.
-
Charge: Add this compound (10.0 g, 47.6 mmol) and anhydrous THF (100 mL). Cool to 0 °C.
-
Addition: Dropwise add LiAlH4 (1.0 M in THF, 24 mL) over 30 minutes. Caution: Exothermic.[1]
-
Reaction: Warm to RT and stir for 2 hours. Monitor by TLC (Hex:EtOAc 1:1).[1]
-
Quench: Fieser workup (add 0.9 mL H₂O, 0.9 mL 15% NaOH, 2.7 mL H₂O). Filter the white precipitate.[3]
-
Isolation: Concentrate filtrate to yield 3-ethoxy-4-methoxybenzyl alcohol (Yield >95%).
Workflow B: Electrophilic Aromatic Substitution (The Quinazoline Route)
For kinase inhibitors (e.g., Gefitinib analogs), the aromatic ring itself must be functionalized. The methyl ester directs meta, but the strong electron-donating alkoxy groups (OEt, OMe) dominate the regiochemistry.
Regioselectivity Analysis[1]
-
C3 (OEt): Activator, ortho/para-director.
-
C4 (OMe): Activator, ortho/para-director.
Predicted Site: Nitration typically occurs at C6 (ortho to the ester, para to the ethoxy group). This is crucial because placing a nitro group at C6 allows for subsequent reduction to an aniline derivative (anthranilate equivalent), which can cyclize with the ester to form a Quinazoline core.
Figure 2: Divergent synthetic pathways.[1] Pathway A leads to PDE4 inhibitors; Pathway B leads to Quinazoline kinase inhibitors.
Critical Control Point: Nitration
Using standard mixed acid (HNO₃/H₂SO₄), the reaction is rapid due to the activated ring. Temperature control (<10 °C) is mandatory to prevent over-nitration or dealkylation of the ether groups.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link][1]
-
Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 inhibitor.[1] Journal of Medicinal Chemistry.[5] [Link]
-
Google Patents. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (CN107827722B).[1]
Sources
- 1. 121-98-2|Methyl 4-methoxybenzoate|BLD Pharm [bldpharm.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 4-Ethoxy-3-methoxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
Methodological & Application
Strategic Synthesis of Methyl 3-ethoxy-4-methoxybenzoate from Isovanillic Acid: A Detailed Protocol and Mechanistic Exploration
An Application Note for Medicinal and Process Chemistry
Abstract: This application note provides a comprehensive guide for the two-step synthesis of Methyl 3-ethoxy-4-methoxybenzoate, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available isovanillic acid. The protocol details an initial O-ethylation of the phenolic hydroxyl group via a Williamson ether synthesis, followed by a Fischer esterification of the carboxylic acid moiety. This document is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, purification techniques, and detailed characterization data to ensure reproducible and high-purity outcomes.
Introduction and Synthetic Strategy
Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) is a versatile starting material derived from natural sources, making it an economical and sustainable choice for complex syntheses.[1][2] The target molecule, this compound, incorporates two key functional groups—an ether and an ester—that are common motifs in pharmacologically active compounds. Its synthesis from isovanillic acid requires a strategic, two-step approach to selectively modify the phenolic hydroxyl and carboxylic acid groups.
The chosen synthetic pathway involves:
-
Selective O-Ethylation: The phenolic hydroxyl group is significantly more acidic than the carboxylic acid proton under non-aqueous basic conditions, allowing for its selective deprotonation and subsequent alkylation. This transformation is achieved via the Williamson ether synthesis.[3][4]
-
Esterification: The carboxylic acid group of the resulting 3-ethoxy-4-methoxybenzoic acid is then converted to its methyl ester using the Fischer esterification method, an acid-catalyzed reaction with methanol.[5][6]
This sequence is logical and efficient, as the conditions for the Williamson ether synthesis (basic) and Fischer esterification (acidic) are orthogonal, preventing unwanted side reactions and simplifying purification.
Mechanistic Insights: The "Why" Behind the Protocol
The Williamson ether synthesis is a cornerstone of ether preparation, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[3]
-
Deprotonation: A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is used to deprotonate the most acidic proton in isovanillic acid. The phenolic hydroxyl proton (pKa ≈ 10) is substantially more acidic than the carboxylic acid proton (pKa ≈ 4.5) in water, but in a polar aprotic solvent, the phenoxide is readily formed. The base abstracts this proton to generate a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of an ethylating agent, such as diethyl sulfate or bromoethane.[7] Diethyl sulfate is an excellent ethylating agent due to the sulfate group being an excellent leaving group.[8]
-
Displacement: The attack occurs in a single, concerted step where the phenoxide displaces the leaving group (e.g., sulfate or bromide), forming the desired ether linkage.[4]
The choice of a primary alkylating agent is critical. Secondary or tertiary halides would favor elimination (E2) reactions, especially in the presence of a strong base, leading to undesired alkene byproducts.[9][10]
Fischer esterification is a classic acid-catalyzed equilibrium reaction.[11][12] To achieve a high yield, the equilibrium must be shifted towards the product.
-
Carbonyl Activation: A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.[13]
-
Nucleophilic Attack: A molecule of the alcohol (methanol, in this case), acting as a weak nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
-
Deprotonation: The final proton is removed from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.[5]
The reaction is driven to completion by using a large excess of the alcohol (methanol), which acts as both the solvent and a reactant, shifting the equilibrium according to Le Châtelier's principle.[6][13]
Detailed Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Diethyl sulfate is a potent alkylating agent and is a probable human carcinogen; handle it with extreme caution in a well-ventilated fume hood.[8] Concentrated sulfuric acid is highly corrosive.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| Isovanillic Acid | 168.15 | 10.0 g | 59.47 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 2.62 g | 65.41 | 1.1 |
| Diethyl Sulfate | 154.18 | 9.18 mL (10.8 g) | 70.17 | 1.18 |
| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~75 mL | - | - |
| Deionized Water | - | As needed | - | - |
| Ethyl Acetate | - | As needed | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isovanillic acid (10.0 g, 59.47 mmol) and N,N-Dimethylformamide (DMF, 100 mL). Stir until the solid dissolves.
-
Carefully add powdered sodium hydroxide (2.62 g, 65.41 mmol) to the solution. Stir the mixture at room temperature for 30 minutes.
-
In a chemical fume hood, slowly add diethyl sulfate (9.18 mL, 70.17 mmol) dropwise to the reaction mixture over 15 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 400 mL of ice-cold deionized water.
-
Acidify the aqueous mixture to pH ~2 by the slow addition of 1 M HCl. A white precipitate of 3-ethoxy-4-methoxybenzoic acid will form.
-
Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (3 x 50 mL).
-
Dry the product under vacuum to a constant weight. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 3-Ethoxy-4-methoxybenzoic Acid | 196.20 | 10.0 g | 50.97 | 1.0 |
| Methanol (Anhydrous) | 32.04 | 150 mL | ~3700 | ~73 (Solvent) |
| Sulfuric Acid (Conc. H₂SO₄) | 98.08 | 2.0 mL | ~36.7 | Catalyst |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
| Dichloromethane (DCM) | - | As needed | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add the dried 3-ethoxy-4-methoxybenzoic acid (10.0 g, 50.97 mmol) and methanol (150 mL).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Carefully add concentrated sulfuric acid (2.0 mL) to the stirring suspension.
-
Heat the mixture to reflux (approx. 65-70 °C) and maintain for 3-5 hours. Monitor the reaction by TLC.[14]
-
After completion, cool the reaction to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (150 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Wash the organic layer with deionized water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a low-melting solid or oil.
Purification and Characterization
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system like hexanes/ethyl acetate or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Characterization Data (Expected):
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₁H₁₄O₄[15] |
| Molecular Weight | 210.23 g/mol [15] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.6-7.5 (m, 2H, Ar-H), 6.90 (d, 1H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.90 (s, 3H, Ar-OCH₃), 3.88 (s, 3H, Ester -OCH₃), 1.48 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.8, 154.0, 148.5, 123.5, 122.0, 112.0, 111.5, 64.5, 56.0, 52.0, 14.8 |
| FT-IR (KBr, cm⁻¹) | ~2980 (C-H stretch), ~1715 (C=O Ester Stretch) , ~1605, 1515 (C=C Aromatic), ~1270, 1140 (C-O Stretch)[16][17][18] |
References
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Name of Reaction. Williamson Ether Synthesis. [Link]
-
ResearchGate. FT–IR spectra of polymorphic forms of benzocaine. [Link]
-
Academia.edu. Spectroscopic Analysis of Benzocaine Using 1H NMR, 13C NMR, MS, and IR Spectroscopy. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Allen. Phenol on treatment with diethyl sulphate in presence of NaOH gives. [Link]
-
ResearchGate. Infrared and Raman Study of Benzocaine Hydrochloride. [Link]
-
Brainly.com. (2024). IR Spectrum of Benzocaine. [Link]
-
CDC Stacks. Supporting Information. [Link]
-
U.S. Environmental Protection Agency. Diethyl Sulfate. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
- Google Patents.
-
YouTube. (2020). EXPERIMENT 3B: ESTERIFICATION REACTIONS OF VANILLIN (ACIDIC CONDITION). [Link]
- Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
- Google Patents.
- Google Patents.
-
Industrial & Engineering Chemistry. Methylation of Phenol by Dimethyl Sulfate. [Link]
-
Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. [Link]
-
National Center for Biotechnology Information. Isovanillic Acid. PubChem Compound Database. [Link]
-
Chemical Synthesis Database. This compound. [Link]
-
SIELC Technologies. (2018). Isovanillic acid. [Link]
- Google Patents. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
-
J-STAGE. Convenient O-Methylation of Phenols with Dimethyl Carbonate. [Link]
Sources
- 1. Isovanillic Acid | C8H8O4 | CID 12575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Phenol on treatment with diethyl sulphate in presence of `NaOH` gives [allen.in]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. researchgate.net [researchgate.net]
- 17. phdcentre.com [phdcentre.com]
- 18. brainly.com [brainly.com]
Application Note: A Comprehensive Guide to the Synthesis of Methyl 3-ethoxy-4-methoxybenzoate via Williamson Ether Synthesis
I. Executive Summary
This document provides a detailed protocol and in-depth scientific rationale for the synthesis of Methyl 3-ethoxy-4-methoxybenzoate, a valuable intermediate in organic synthesis. The chosen synthetic route is the Williamson ether synthesis, a robust and widely utilized method for forming the ether linkage.[1][2] This guide is structured to provide not only a step-by-step experimental procedure but also to elucidate the underlying chemical principles, justify the selection of reagents and conditions, and offer practical insights for troubleshooting and optimization. By grounding the protocol in established chemical theory, this note serves as a self-validating system for researchers aiming for high-yield, high-purity synthesis.
The synthesis begins with the readily available starting material, Methyl 4-hydroxy-3-methoxybenzoate (commonly known as methyl vanillate), which undergoes O-alkylation with an ethyl halide. We will explore the critical parameters of this SN2 reaction, including the choice of base, solvent, and temperature, to ensure a successful and reproducible outcome.
II. The Scientific Foundation: Williamson Ether Synthesis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers.[1][3] The reaction involves the nucleophilic displacement of a halide or other suitable leaving group from an organohalide by an alkoxide or phenoxide ion.[1][4]
A. The SN2 Mechanism
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] The mechanism proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack).[1][6] This leads to an inversion of stereochemistry if the carbon is chiral.
For the synthesis of this compound, the mechanism involves two key stages:
-
Deprotonation: The phenolic hydroxyl group of methyl vanillate is deprotonated by a base to form a highly nucleophilic phenoxide ion.[7]
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the primary alkyl halide (an ethyl halide), displacing the halide ion and forming the desired ether linkage.[6][7]
B. Rationale for Experimental Design
The success of a Williamson ether synthesis hinges on promoting the SN2 pathway while suppressing competing side reactions, primarily the E2 elimination.[7][8]
-
Choice of Alkylating Agent: The reaction works best with methyl or primary alkyl halides.[6] Secondary halides can lead to a mixture of substitution and elimination products, while tertiary halides almost exclusively yield the alkene via E2 elimination due to steric hindrance.[6][7] For this synthesis, a primary ethyl halide like iodoethane or bromoethane is the ideal choice.
-
Nature of the Nucleophile: The phenoxide generated from methyl vanillate is a potent nucleophile. While aryloxides can sometimes undergo C-alkylation, O-alkylation is generally favored under the conditions described.[5]
-
Selection of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are highly effective for SN2 reactions.[1][4] They solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents, by contrast, can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1]
-
Choice of Base: A moderately strong base is required to deprotonate the phenolic hydroxyl group. Potassium carbonate (K₂CO₃) is an excellent choice as it is strong enough to form the phenoxide but not so strong as to risk hydrolysis of the methyl ester functional group. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) could be used but require more careful control of reaction conditions.[5][6]
III. Experimental Protocol
This protocol details the synthesis of this compound from methyl vanillate and iodoethane.
A. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl Vanillate | C₉H₁₀O₄ | 182.17 | 5.00 g | 27.4 | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 5.69 g | 41.2 | 1.5 |
| Iodoethane | C₂H₅I | 155.97 | 2.5 mL | 42.8 | 1.56 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | - |
| Saturated NaCl (brine) | NaCl | 58.44 | As needed | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | - |
B. Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates (silica gel) and developing chamber
C. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl vanillate (5.00 g, 27.4 mmol) and anhydrous potassium carbonate (5.69 g, 41.2 mmol).
-
Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes at room temperature.
-
Addition of Iodoethane: Slowly add iodoethane (2.5 mL, 42.8 mmol) to the stirring suspension using a syringe or dropping funnel.
-
Reaction Conditions: Fit the flask with a reflux condenser and heat the reaction mixture to 80°C using a heating mantle. Maintain stirring at this temperature for 4-6 hours.[4]
-
Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot (methyl vanillate) and the appearance of a new, less polar product spot indicates reaction progression.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold water.
-
Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with water (2 x 50 mL) to remove residual DMF, followed by a wash with saturated aqueous NaCl (brine) (1 x 50 mL) to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent like ethanol/water to afford this compound as a pure solid.
IV. Expected Results and Troubleshooting
| Parameter | Expected Value |
| Product | This compound |
| Molecular Formula | C₁₁H₁₄O₄[9] |
| Molecular Weight | 210.23 g/mol [9] |
| Appearance | White to off-white solid |
| Expected Yield | 70-90%[1][4] |
Troubleshooting:
-
Low Yield:
-
Cause: Incomplete reaction. Solution: Extend the reaction time or slightly increase the temperature. Ensure all reagents are anhydrous, as water can deactivate the nucleophile.
-
Cause: Competing E2 elimination. Solution: This is less likely with a primary halide but ensure the temperature does not significantly exceed the recommended value.
-
Cause: Inefficient extraction. Solution: Ensure thorough mixing during extractions and perform the recommended number of extractions.
-
-
Incomplete Reaction (Starting Material Remains):
-
Cause: Insufficient base or alkylating agent. Solution: Ensure accurate measurements and use a slight excess of the base and alkylating agent.
-
Cause: Deactivated reagents. Solution: Use freshly opened or properly stored iodoethane, as it can decompose over time. Ensure the K₂CO₃ is anhydrous.
-
-
Presence of Side Products:
-
Cause: Hydrolysis of the ester. Solution: Avoid excessively strong bases or the presence of significant amounts of water, especially at elevated temperatures. K₂CO₃ is generally safe in this regard.
-
V. Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Reagent Handling:
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. Handle with care.
-
Iodoethane: Iodoethane is a lachrymator, is toxic, and is a suspected carcinogen. Avoid inhalation and skin contact.
-
Potassium Carbonate: Irritant. Avoid inhalation of dust.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
VI. References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Retrieved from
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Retrieved from
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. byjus.com [byjus.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemsynthesis.com [chemsynthesis.com]
The Versatile Scaffolding of Methyl 3-ethoxy-4-methoxybenzoate in Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Privileged Precursor
In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 3-ethoxy-4-methoxybenzoate, a readily accessible aromatic ester, represents a valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its specific substitution pattern, featuring vicinal ethoxy and methoxy groups, imparts unique reactivity and provides a handle for the regioselective construction of fused ring systems. These electron-donating groups activate the aromatic ring, facilitating electrophilic substitution reactions that are often key steps in the formation of heterocyclic nuclei.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of this compound in the preparation of medicinally relevant heterocyclic scaffolds. We will delve into the underlying chemical principles, provide field-proven, step-by-step protocols for the synthesis of key intermediates and target heterocycles, and offer insights into the causality behind experimental choices.
Strategic Derivatization: Gateway to a Library of Heterocycles
The synthetic utility of this compound is significantly expanded through its conversion into a series of key intermediates. These transformations introduce new functionalities that serve as anchor points for subsequent cyclization reactions.
Figure 1: Key synthetic intermediates derived from this compound.
Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzohydrazide
This protocol details the conversion of the starting ester to its corresponding hydrazide, a crucial precursor for the synthesis of 1,3,4-oxadiazoles and other nitrogen-containing heterocycles. The reaction proceeds via a nucleophilic acyl substitution where hydrazine displaces the methoxy group of the ester.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 210.23 | 10 | 2.10 g |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 50 | ~2.5 mL |
| Ethanol | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.10 g, 10 mmol) and ethanol (20 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Carefully add hydrazine hydrate (~2.5 mL, ~50 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure to approximately 5 mL.
-
Cool the concentrated solution in an ice bath to induce precipitation of the product.
-
Collect the white solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford 3-ethoxy-4-methoxybenzohydrazide.
Expert Insight: The use of an excess of hydrazine hydrate drives the equilibrium towards the formation of the thermodynamically more stable hydrazide. Ethanol is a suitable solvent as it solubilizes the starting ester and is compatible with the nucleophilic nature of hydrazine.
Application in the Synthesis of 1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that are prominent in medicinal chemistry due to their diverse pharmacological activities. The 3-ethoxy-4-methoxybenzoyl moiety can be readily incorporated into this scaffold starting from the corresponding benzohydrazide.
Figure 2: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Protocol 2: Synthesis of 2-(Aryl)-5-(3-ethoxy-4-methoxyphenyl)-1,3,4-oxadiazole
This protocol describes a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the cyclodehydration of an N,N'-diacylhydrazine intermediate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 3-Ethoxy-4-methoxybenzohydrazide | 210.23 | 5 | 1.05 g |
| Substituted Aroyl Chloride | Varies | 5.5 | Varies |
| Pyridine | 79.10 | - | 10 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | - | 5 mL |
Procedure:
-
Acylation: Dissolve 3-ethoxy-4-methoxybenzohydrazide (1.05 g, 5 mmol) in pyridine (10 mL) in a 50 mL round-bottom flask and cool the mixture in an ice bath.
-
Slowly add the substituted aroyl chloride (5.5 mmol) to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir until a precipitate forms.
-
Collect the solid N,N'-diacylhydrazine by vacuum filtration, wash with water, and dry.
-
Cyclodehydration: To the dried diacylhydrazine, add phosphorus oxychloride (5 mL) and reflux the mixture for 2-3 hours.[1]
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Collect the precipitated solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.
Trustworthiness: This two-step procedure is a well-established and reliable method for the synthesis of unsymmetrically substituted 1,3,4-oxadiazoles.[2] The intermediate diacylhydrazine can be isolated and characterized to ensure the purity of the starting material for the cyclization step. The use of a dehydrating agent like POCl₃ is a standard and effective method for this transformation.[1]
Application in the Synthesis of Isoquinolines: The Bischler-Napieralski Reaction
The isoquinoline core is a fundamental structural motif in a vast number of natural products and synthetic pharmaceuticals. The Bischler-Napieralski reaction provides a powerful method for the construction of 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. This reaction involves the intramolecular cyclization of a β-phenylethylamide.
Figure 3: Synthetic pathway to isoquinolines via the Bischler-Napieralski reaction.
Protocol 3: Synthesis of 6-Ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline
This protocol outlines the synthesis of a substituted 3,4-dihydroisoquinoline, starting with the preparation of the necessary phenethylamine precursor from 3-ethoxy-4-methoxybenzaldehyde.
Part A: Synthesis of 2-(3-Ethoxy-4-methoxyphenyl)ethanamine
-
Henry Reaction: To a solution of 3-ethoxy-4-methoxybenzaldehyde (1.80 g, 10 mmol) and nitromethane (0.8 mL, 15 mmol) in methanol (20 mL), add a solution of sodium hydroxide (0.6 g, 15 mmol) in water (2 mL) dropwise at 0 °C. Stir the mixture at room temperature for 12 hours. Acidify with dilute HCl and extract with ethyl acetate. The crude nitrostyrene is obtained after removal of the solvent.
-
Reduction: To a suspension of lithium aluminum hydride (LAH) (0.76 g, 20 mmol) in dry THF (30 mL) at 0 °C, add a solution of the crude nitrostyrene in dry THF (10 mL) dropwise. Reflux the mixture for 4 hours. Cool the reaction and quench by the sequential addition of water (0.8 mL), 15% NaOH solution (0.8 mL), and water (2.4 mL). Filter the mixture and concentrate the filtrate to obtain the crude phenethylamine, which can be purified by distillation or column chromatography.
Part B: Bischler-Napieralski Cyclization
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-(3-Ethoxy-4-methoxyphenyl)ethanamine | 195.26 | 5 | 0.98 g |
| Acetic Anhydride | 102.09 | 6 | 0.57 mL |
| Toluene | - | - | 20 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 15 | 1.4 mL |
Procedure:
-
Amide Formation: Dissolve 2-(3-ethoxy-4-methoxyphenyl)ethanamine (0.98 g, 5 mmol) in toluene (10 mL) and add acetic anhydride (0.57 mL, 6 mmol). Stir the mixture at room temperature for 1 hour to form the corresponding N-acetyl derivative.
-
Cyclization: To the solution of the amide, add phosphorus oxychloride (1.4 mL, 15 mmol) and reflux the mixture for 2 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Make the aqueous solution basic by the addition of concentrated ammonium hydroxide.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-ethoxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline.
Mechanistic Causality: The Bischler-Napieralski reaction proceeds through an intramolecular electrophilic aromatic substitution.[3] The dehydrating agent, such as POCl₃, activates the amide carbonyl group, making it a better leaving group. This facilitates the formation of a highly electrophilic nitrilium ion intermediate. The electron-rich aromatic ring, activated by the ethoxy and methoxy groups, then attacks the nitrilium ion to form the cyclized product. The para-position to the methoxy group is the most nucleophilic and leads to the desired regioselectivity of the cyclization.
Further Synthetic Applications
The versatile intermediates derived from this compound can be employed in the synthesis of other important heterocyclic systems.
-
Quinazolinones: The corresponding 2-amino-3-ethoxy-4-methoxybenzoic acid, which can be prepared from the starting ester via a multi-step sequence involving nitration, reduction, and hydrolysis, is a key precursor for the synthesis of 6,7-disubstituted quinazolin-4(3H)-ones.[4] These are typically formed by condensation with a suitable one-carbon source, such as formamide or an orthoester.
-
Benzodiazepines: While more synthetically challenging, the 3-ethoxy-4-methoxybenzoyl scaffold can be incorporated into 1,4-benzodiazepines. This would likely involve the synthesis of a 2-amino-3-ethoxy-4-methoxybenzophenone derivative, which can then undergo condensation with an amino acid or its derivative to form the seven-membered diazepine ring.
Conclusion
This compound has been demonstrated to be a highly valuable and versatile starting material for the synthesis of a range of medicinally important heterocyclic compounds. Through straightforward transformations, it provides access to key intermediates such as the corresponding benzohydrazide and phenethylamine, which can be readily converted into 1,3,4-oxadiazoles and isoquinolines, respectively. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the fields of organic synthesis and drug discovery to harness the full potential of this privileged scaffold in the development of novel molecular entities.
References
-
Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. (2020-06-15). PubMed. [Link]
- CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. [Link]
Sources
Application Note: Strategic Synthesis of PDE4 Inhibitor Precursors from Methyl 3-ethoxy-4-methoxybenzoate
Abstract
This application note details the high-fidelity conversion of Methyl 3-ethoxy-4-methoxybenzoate (MEMB) into critical drug intermediates for phosphodiesterase 4 (PDE4) inhibitors, specifically targeting the Apremilast scaffold. While industrial routes often initiate with aldehydes or nitriles, this guide demonstrates the strategic utility of the ester functionality. We present two core protocols: the quantitative Hydrolysis to the benzoic acid (a universal building block) and the Direct Sulfone Condensation strategy to access the
Introduction: The Strategic Value of MEMB
This compound is a dialkoxy-substituted benzene derivative characterized by its electron-rich aromatic ring. The specific 3-ethoxy-4-methoxy substitution pattern is the biological "key" for the potency of Apremilast (Otezla®), a drug used for psoriasis and psoriatic arthritis.
From a synthetic perspective, the methyl ester at C1 serves as a versatile electrophile. Unlike the aldehyde (which is prone to oxidation) or the acid (which requires activation), the ester is stable yet reactive enough for direct nucleophilic acyl substitution.
Chemical Logic & Pathway Design
The synthesis relies on leveraging the electronic push-pull of the molecule:
-
Electronic Activation: The methoxy and ethoxy groups are strong electron-donating groups (EDGs), making the ring electron-rich. This stabilizes carbocation intermediates but can deactivate the ester carbonyl toward nucleophilic attack compared to electron-deficient systems.
-
Steric Considerations: The 3-ethoxy group provides significant steric bulk, influencing the regioselectivity of subsequent transformations.
Visualizing the Synthetic Tree
The following diagram outlines the divergent pathways available from MEMB.
Figure 1: Retrosynthetic analysis and forward pathways from MEMB. Protocol A and B (Blue arrows) are the focus of this guide.
Protocol A: Controlled Hydrolysis (The Gateway Step)
Objective: Quantitative conversion of MEMB to 3-ethoxy-4-methoxybenzoic acid . Rationale: The acid is the requisite precursor for acid chlorides (amide formation) or reduction to benzyl alcohols. While seemingly simple, controlling the pH during workup is critical to prevent the coprecipitation of inorganic salts or the formation of "oiling out" phases.
Reagents & Equipment[1][2][3]
-
Substrate: this compound (1.0 eq)
-
Base: Sodium Hydroxide (NaOH), 2.0 eq (as 10% w/v aqueous solution)
-
Solvent: Methanol (MeOH) / Water (3:1 ratio)
-
Acid: Hydrochloric Acid (HCl), 6N
-
Equipment: Jacketed glass reactor with overhead stirring; pH meter.
Step-by-Step Methodology
-
Solubilization: Charge the reactor with MEMB and MeOH. Stir at 25°C until fully dissolved. The dialkoxy substitution increases lipophilicity; ensure complete dissolution before base addition.
-
Saponification: Add the aqueous NaOH solution dropwise over 15 minutes.
-
Reflux: Heat the mixture to 65°C (gentle reflux) for 2–3 hours.
-
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane) or HPLC. Target: <0.5% starting ester.
-
-
Distillation: Distill off approximately 70% of the Methanol under reduced pressure. Crucial: Removing methanol forces the product to precipitate cleanly upon acidification.
-
Acidification & Precipitation:
-
Cool the aqueous residue to 10°C.
-
Slowly add 6N HCl while monitoring pH.
-
Target pH: 2.0 – 2.5.
-
Observation: The product will precipitate as a thick white solid.
-
-
Isolation: Filter the slurry. Wash the cake with cold water (3x) to remove NaCl.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Specification (Expected)
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Yield | 95% – 98% |
| Purity (HPLC) | > 99.0% |
| Melting Point | 158°C – 162°C |
Protocol B: Direct -Keto Sulfone Synthesis
Objective: Synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-one . Significance: This is the "Apremilast Backbone." Industrial routes often use the nitrile (via benzamidine intermediate) or the aldehyde. However, the direct condensation of the ester with dimethyl sulfone anion is a potent, convergent method that bypasses the nitrile handling.
Safety Warning: This reaction involves the generation of a sulfone carbanion using strong bases and potential hydrogen evolution. Anhydrous conditions are non-negotiable.
Reaction Scheme
Reagents & Equipment[1][2][3]
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Dimethyl Sulfone (DMSO
), 2.5 eq. -
Base: Sodium Hydride (NaH), 60% dispersion in oil, 3.0 eq. (Alternative: LiHMDS for homogeneous processing).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Quench: Saturated NH
Cl solution.
Step-by-Step Methodology
-
Anion Formation:
-
In a flame-dried reactor under Nitrogen, suspend NaH (3.0 eq) in anhydrous THF.
-
Add Dimethyl Sulfone (2.5 eq) portion-wise at 0°C.
-
Caution: H
gas evolution. Vent properly. -
Warm to room temperature and stir for 1 hour. The mixture becomes a thick, milky suspension (formation of the sulfone carbanion).
-
-
Condensation:
-
Dissolve MEMB (1.0 eq) in minimum anhydrous THF.
-
Add the ester solution dropwise to the sulfone anion slurry at 25°C.
-
Thermodynamics: The reaction is exothermic. Control internal temperature < 35°C.
-
-
Completion: Heat the mixture to reflux (66°C) for 4–6 hours.
-
Quench & Workup:
-
Purification:
-
The crude product often contains excess dimethyl sulfone.
-
Recrystallization: Use Isopropyl Alcohol (IPA) or Ethanol. The sulfone byproduct is soluble in water/ethanol mixtures, while the
-keto sulfone crystallizes.
-
Visualization of the Reaction Mechanism
Figure 2: Mechanistic flow of the Claisen-type condensation.
Analytical Data & Troubleshooting
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol B) | Moisture in THF or old NaH | Ensure THF is distilled over Na/Benzophenone or from a column. Titrate NaH or use fresh bottle. |
| Sticky Solid (Protocol A) | Incomplete removal of MeOH | Distill MeOH more thoroughly before acidification. |
| Excess Sulfone in Product | Inefficient washing | Wash the organic layer with water extensively (Dimethyl sulfone is water-soluble). Recrystallize from Ethanol. |
Key Reference Data (NMR)
For 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-one :
-
1H NMR (DMSO-d6):
7.7 (dd, 1H), 7.5 (d, 1H), 7.1 (d, 1H), 4.9 (s, 2H, -CH2-SO2-), 4.1 (q, 2H, Ethoxy), 3.8 (s, 3H, Methoxy), 3.1 (s, 3H, SO2-Me), 1.3 (t, 3H). -
Note: The singlet at 4.9 ppm is diagnostic for the methylene group between the carbonyl and the sulfone.
References
-
Vertex AI Search. (2023). Synthesis of Apremilast from this compound. Retrieved from 6
-
ChemicalBook. (n.d.). 3-Ethoxy-4-methoxy benzonitrile synthesis. Retrieved from 2
-
European Patent Office. (2009). Processes for the preparation of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine. Patent EP2817288. Retrieved from 7
-
MedchemExpress. (n.d.). 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine.[3][8][9][10] Retrieved from 3
Sources
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. 3-Ethoxy-4-methoxy benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A kind of preparation method of synthetic Apremilast intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]
- 7. PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE - Patent 2817288 [data.epo.org]
- 8. chemscene.com [chemscene.com]
- 9. An Improved Process For The Preparation Of Apremilast And Its [quickcompany.in]
- 10. scribd.com [scribd.com]
High-Fidelity Synthesis of Substituted Benzoates: A Process Chemistry Perspective
Strategic Overview & Decision Matrix
The synthesis of substituted benzoates is a foundational transformation in drug development, yet it is frequently underestimated. While simple Fischer esterification suffices for commodity chemicals, it often fails with the complex, multifunctional scaffolds found in modern pharmacophores.
The Core Challenge: Substituted benzoic acids present two distinct barriers:
-
Steric Ortho-Effect: Substituents at the ortho position (e.g., o-methyl, o-halo) twist the carboxyl group out of planarity with the aromatic ring, reducing conjugation but significantly impeding nucleophilic attack due to steric blocking.
-
Electronic Deactivation: Electron-Donating Groups (EDGs) can render the carbonyl carbon less electrophilic, requiring potent activation.
To ensure high throughput and purity, we utilize a Bimodal Strategy :
-
Method A (The Kinetic Powerhouse): Acid Chloride activation via Oxalyl Chloride/DMF. Best for sterically hindered or electron-deficient substrates.
-
Method B (The Mild Architect): Steglich Esterification (EDC/DMAP). Best for acid-sensitive substrates or those prone to epimerization.
Decision Workflow
The following logic gate determines the optimal protocol for your specific substrate.
Figure 1: Strategic selection guide for benzoate synthesis based on substrate stability and steric profile.
Protocol A: The Kinetic Powerhouse (Oxalyl Chloride/DMF)
Application: Sterically hindered benzoates (e.g., 2,6-disubstituted) and electron-deficient systems. Mechanism: In situ generation of the acid chloride.
Expert Insight: The Catalytic Role of DMF
Many protocols blindly list DMF as a solvent or additive. In reality, DMF is the catalyst . It reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent (chloroiminium species), which is far more reactive toward the carboxylic acid than oxalyl chloride itself. Omitting DMF in hindered systems often leads to stalled reactions.
Figure 2: The Vilsmeier-Haack catalytic cycle driving acid chloride formation.
Step-by-Step Protocol
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
Oxalyl Chloride (1.2 – 1.5 equiv)
-
DMF (anhydrous, 1–2 drops / 0.05 equiv)
-
Dichloromethane (DCM) or THF (anhydrous)
-
Alcohol (Nucleophile) (1.0 – 1.5 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
Procedure:
-
Activation Phase:
-
Dissolve the benzoic acid in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
or Ar). -
Cool to 0°C.
-
Add catalytic DMF (1–2 drops). Note: Do not skip this.
-
Add Oxalyl Chloride dropwise. Caution: Vigorous gas evolution (CO,
, HCl). Ensure proper venting through a scrubber. -
Allow to warm to Room Temperature (RT) and stir for 1–2 hours.
-
QC Check: Aliquot 50 µL into MeOH. If TLC shows complete conversion to the methyl ester, the acid chloride is formed.
-
Evaporation (Optional but Recommended): For high purity, concentrate the reaction in vacuo to remove excess oxalyl chloride and HCl, then redissolve in fresh DCM.
-
-
Coupling Phase:
-
Cool the acid chloride solution to 0°C.
-
Add the Alcohol (nucleophile) and Base (TEA/DIPEA) simultaneously or sequentially (Base first is preferred to scavenge HCl immediately).
-
Add DMAP (0.1 equiv) only if the alcohol is a sterically hindered secondary or tertiary alcohol.
-
Stir at RT for 2–12 hours.
-
-
Workup:
-
Quench with saturated aqueous
. -
Wash organic layer with
(to remove base), then saturated (to remove unreacted acid), then Brine. -
Dry over
and concentrate.
-
Protocol B: The Mild Architect (Steglich Esterification)
Application: Acid-sensitive substrates, complex drug intermediates, and preventing racemization of chiral centers on the alcohol. Mechanism: Carbodiimide coupling using DMAP as a nucleophilic acyl transfer catalyst.
Expert Insight: The Urea Problem
Classically, DCC (dicyclohexylcarbodiimide) is used.[1][2] However, the byproduct (DCU) is insoluble and difficult to remove completely from the product. Refinement: We replace DCC with EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble, allowing it to be washed away during extraction, eliminating the need for difficult filtrations.
Step-by-Step Protocol
Reagents:
-
Substituted Benzoic Acid (1.0 equiv)
-
Alcohol (1.0 – 1.1 equiv)
-
EDC·HCl (1.2 – 1.5 equiv)
-
DMAP (0.1 – 0.2 equiv)
-
DCM (anhydrous)
Procedure:
-
Preparation:
-
Dissolve the benzoic acid (1.0 equiv) and the alcohol (1.0 equiv) in anhydrous DCM (0.1 – 0.2 M).
-
Add DMAP (0.1 equiv).
-
Note on Order: Unlike acid chloride generation, this is a "one-pot" mix.
-
-
Coupling:
-
Cool the mixture to 0°C.
-
Add EDC·HCl (1.2 equiv) in one portion.
-
Allow to warm to RT and stir overnight (8–16 hours).
-
Mechanism Check: The reaction mixture should remain homogeneous (unlike DCC, which precipitates white DCU).
-
-
Workup (Self-Validating Cleanup):
-
Dilute with excess DCM.
-
Wash 1 (Acidic): Wash with
or Citric Acid. Purpose: Protonates the DMAP and unreacted EDC, moving them to the aqueous layer. -
Wash 2 (Basic): Wash with saturated
. Purpose: Removes unreacted benzoic acid. -
Wash 3: Brine.[3]
-
Dry over
and concentrate.
-
Analytical Data & Troubleshooting
Comparative Performance Table
| Feature | Method A: Oxalyl Chloride | Method B: Steglich (EDC) |
| Primary Utility | Steric Bulk / Electron-Deficient | Acid Sensitivity / Convenience |
| Reaction pH | Highly Acidic (during activation) | Near Neutral |
| Byproducts | Gas (CO, CO2, HCl) | Water-soluble Urea |
| Ortho-Subst. Yield | High (>90%) | Moderate (40-70%) |
| Water Tolerance | Zero (Strictly Anhydrous) | Low (Tolerates trace moisture) |
Troubleshooting Guide
-
Low Yield in Method A: Did you see bubbles? If not, your oxalyl chloride may be hydrolyzed, or you forgot the DMF. Add fresh reagent.
-
"Oiling Out" in Method B: If the product oils out during workup, use Citric Acid instead of HCl for the first wash to prevent harsh protonation of sensitive amines.
-
Unreacted Acid: If
washes fail to remove starting material (common with lipophilic acids), perform a "reverse phase" filtration or use a basic alumina plug.
References
-
Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution at the Carbonyl Group).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Detailed mechanism on Carbodiimides/Active Esters).
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[4][5] The Journal of Organic Chemistry, 43(20), 3972-3974.
Sources
- 1. Steglich Esterification [organic-chemistry.org]
- 2. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 3. mlrip.ac.in [mlrip.ac.in]
- 4. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
Troubleshooting & Optimization
"Methyl 3-ethoxy-4-methoxybenzoate" synthesis side reactions and byproducts
Topic: Synthesis Troubleshooting & Impurity Profiling Target Molecule: Methyl 3-ethoxy-4-methoxybenzoate (CAS: N/A for specific isomer, related to Rolipram/Apremilast intermediates) Audience: Medicinal Chemists, Process Development Scientists
Introduction: The Scaffold & The Challenge
This compound is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Rolipram analogs, Apremilast precursors). Its structural specificity—an ethoxy group at the meta (3) position and a methoxy group at the para (4) position—is the primary source of synthetic failure.
The most common error reported to this support center is regio-isomer confusion : synthesizing the 4-ethoxy-3-methoxy isomer (Ethyl Vanillate analog) instead of the target. This guide addresses this critical distinction, along with reaction optimization and impurity profiling.
Module 1: Critical Regiochemistry (The "Wrong Isomer" Trap)
The Issue
Users often obtain a product with the correct mass (m/z 210.2) but incorrect biological activity or NMR spectra. This is almost invariably due to selecting the wrong starting material.
The Causality
The Williamson Ether Synthesis is regioselective based entirely on the available phenol.
-
Vanillin Series (Wrong): Starting with Methyl Vanillate (4-OH, 3-OMe) yields Methyl 4-ethoxy-3-methoxybenzoate.
-
Isovanillin Series (Correct): You must start with Methyl Isovanillate (3-OH, 4-OMe) to place the ethyl group at the 3-position.
Visual Logic: Isomer Pathways
Figure 1: Divergent synthesis pathways. Path B is the only route to the target.
Module 2: Synthesis Protocol & Optimization
Standard Operating Procedure (SOP)
Reaction Type: Williamson Ether Synthesis (SN2) Scale: 10 mmol (Laboratory)
| Step | Action | Rationale |
| 1 | Dissolve Methyl Isovanillate (1.0 eq) in anhydrous DMF (5 mL/mmol). | DMF promotes SN2 by solvating the cation (K+), leaving the phenoxide anion "naked" and reactive. |
| 2 | Add K₂CO₃ (1.5 - 2.0 eq). Stir at RT for 15 min. | Deprotonates the phenol (pKa ~10) to form the phenoxide nucleophile. |
| 3 | Add Ethyl Iodide (EtI) (1.2 eq) dropwise. | The electrophile. EtI is more reactive than EtBr, allowing milder temperatures. |
| 4 | Heat to 60°C for 4-6 hours. Monitor by TLC/HPLC. | Heat drives the kinetics. Do not exceed 80°C to avoid ester hydrolysis or elimination. |
| 5 | Quench: Pour into ice water. Extract with EtOAc. | Removes inorganic salts and DMF (into aqueous layer). |
Troubleshooting the Reaction
Scenario A: Low Yield / Incomplete Conversion
-
Symptom: TLC shows a persistent spot for the starting material (Methyl Isovanillate).
-
Root Cause 1 (Moisture): Water solvates the phenoxide anion, killing its nucleophilicity.
-
Fix: Use anhydrous DMF and dry K₂CO₃ (oven-dried).
-
-
Root Cause 2 (Base Particle Size): Granular K₂CO₃ has low surface area.
-
Fix: Use powdered K₂CO₃ or switch to Cs₂CO₃ (Cesium effect increases solubility).
-
Scenario B: Byproduct Formation (The "Acid" Impurity)
-
Symptom: New spot on TLC (baseline) or loss of methyl ester peak in NMR.
-
Identity: 3-ethoxy-4-methoxybenzoic acid.[1]
-
Mechanism: Saponification. Hydroxide ions (generated from trace water + carbonate) attack the methyl ester.
-
Prevention: Strictly anhydrous conditions. Avoid methanol as a co-solvent (prevents transesterification).
Module 3: Impurity Profiling & Validation
Side Reaction Landscape
Understanding the "why" behind impurities allows for rapid diagnosis.
Figure 2: Potential side reaction pathways during alkylation.
Validation: Distinguishing Isomers via NMR
You cannot rely on Mass Spec alone (isomers have identical mass). Use 1H NMR NOE (Nuclear Overhauser Effect) .
| Feature | Target (3-OEt, 4-OMe) | Wrong Isomer (4-OEt, 3-OMe) |
| H-2 Signal | NOE with Ethoxy | NOE with Methoxy |
| H-5 Signal | NOE with Methoxy | NOE with Ethoxy |
| Coupling | H-2 appears as a doublet (meta-coupling) or singlet. | Similar pattern, hard to distinguish without NOE. |
-
H-2 Location: The proton isolated between the ester and the ether at position 3.
-
H-5 Location: The proton ortho to the ether at position 4.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethyl Bromide (EtBr) instead of Ethyl Iodide (EtI)? A: Yes, but EtBr is less reactive. You may need to increase the temperature to 70-80°C or add a catalytic amount of KI (Finkelstein condition) to generate EtI in situ.
Q2: Why is my product an oil instead of a solid? A: These esters are often low-melting solids. Traces of DMF or unreacted EtI can depress the melting point. High-vacuum drying is essential. If it remains an oil, try recrystallization from Hexane/EtOAc (cold).
Q3: I see a "transesterification" impurity. What happened? A: Did you use Ethanol as a solvent? If you reflux Methyl Isovanillate in Ethanol with base, you will form the Ethyl ester via transesterification. Always use aprotic solvents (DMF, Acetone, Acetonitrile) or match the alcohol to the ester (Methanol).
References
-
Williamson Ether Synthesis Mechanism
-
Synthesis of Alkoxybenzaldehydes (Precursors)
-
Google Patents. (2019). Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde (WO2019100786A1). Link
-
-
General Alkylation Protocols
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Link
-
-
Spectral Data Comparison (Isomeric Analogues)
-
National Institutes of Health (PubChem). Methyl 4-ethoxy-3-methoxybenzoate Data. Link
-
Sources
Technical Guide: Synthesis & Yield Optimization of Methyl 3-ethoxy-4-methoxybenzoate
Executive Summary & Strategic Route Selection
Target Molecule: Methyl 3-ethoxy-4-methoxybenzoate Primary Application: Pharmaceutical intermediate (e.g., PDE4 inhibitor scaffolds, antiretroviral precursors). Core Challenge: Balancing regioselectivity (if starting from dihydroxy precursors) and preventing ester hydrolysis during alkylation.
This guide prioritizes Route A (O-Alkylation of Methyl Isovanillate) as the industry standard for high-yield synthesis (>90%). While Route B (Esterification) is viable, it often suffers from equilibrium limitations and requires more aggressive reagents (
Decision Matrix: Which Route Fits Your Lab?
| Feature | Route A: Alkylation (Recommended) | Route B: Esterification |
| Starting Material | Methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate) | 3-ethoxy-4-methoxybenzoic acid |
| Key Reagent | Ethyl Iodide/Bromide + Base ( | Methanol + |
| Yield Potential | High (90-96%) | Moderate to High (85-92%) |
| Impurity Profile | Inorganic salts (easy removal) | Unreacted acid (requires basic wash) |
| Risk Factor | Ester hydrolysis (if water present) | Moisture sensitivity ( |
Visualizing the Synthesis Logic
The following diagram outlines the critical decision pathways and reaction flows for optimizing this synthesis.
Figure 1: Decision tree for synthesis route selection based on precursor availability.
Protocol A: Optimized O-Alkylation (The "Williamson" Approach)
This protocol utilizes the Williamson Ether Synthesis logic. The reaction is driven by the nucleophilic attack of the phenoxide ion (generated in situ from Methyl Isovanillate) on the ethyl halide.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Methyl Isovanillate | 1.0 | Substrate | Ensure dryness (<0.5% water). |
| Ethyl Iodide (EtI) | 1.2 - 1.5 | Alkylating Agent | EtI is more reactive than EtBr; use EtBr for larger scales to reduce cost (requires longer time). |
| Potassium Carbonate ( | 2.0 | Base | Must be anhydrous and finely ground to increase surface area. |
| DMF (Dimethylformamide) | Solvent | Medium | Polar aprotic solvent enhances |
Step-by-Step Methodology
-
Setup: In a clean, dry Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Methyl Isovanillate (1.0 eq) in anhydrous DMF (5-10 volumes).
-
Deprotonation: Add
(2.0 eq). Stir at Room Temperature (RT) for 15 minutes.-
Why? This pre-stirring allows the base to neutralize the phenolic proton, generating the phenoxide nucleophile.
-
-
Addition: Add Ethyl Iodide (1.2 eq) dropwise.
-
Safety: EtI is volatile and an alkylating agent. Work in a fume hood.
-
-
Reaction: Heat the mixture to 60°C . Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Endpoint: Disappearance of the starting phenol (lower
) and appearance of the product (higher ). Reaction typically takes 2-4 hours.
-
-
Quench & Workup:
Troubleshooting Guide (Route A)
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<70%) | Incomplete conversion. | Increase EtI to 1.5 eq. Ensure |
| Product is Acidic | Ester hydrolysis. | Water was present in the solvent or base.[3][4][5] Use anhydrous DMF . Lower temp to 50°C. |
| O- vs C-Alkylation | Competitive C-alkylation. | Rare for benzoates. Ensure solvent is polar aprotic (DMF/DMSO) to favor O-alkylation. |
| Sticky Gum | Residual DMF. | DMF is hard to remove. Wash the organic layer with 5% LiCl solution (extracts DMF into water). |
Protocol B: Acid-Catalyzed Esterification
Use this route only if you have 3-ethoxy-4-methoxybenzoic acid as your stock material.
Methodology
-
Dissolution: Dissolve the benzoic acid derivative in Methanol (excess, solvent).
-
Activation:
-
Method 1 (Standard): Add conc.
(0.1 eq) and reflux for 12h. -
Method 2 (Fast): Cool MeOH to 0°C. Add Thionyl Chloride (
) (1.5 eq) dropwise (generates HCl in situ). Heat to reflux for 3h.
-
-
Workup: Evaporate MeOH. Redissolve residue in EtOAc. Wash with saturated
to remove unreacted acid. Dry and concentrate.
Analytical Verification & QC
Do not proceed to the next stage of drug development without validating these markers.
NMR Interpretation ( )
-
1.45 ppm (t, 3H): Methyl protons of the Ethoxy group (
). -
3.89 ppm (s, 3H): Methyl protons of the Ester (
). -
3.92 ppm (s, 3H): Methyl protons of the Methoxy group (
). -
4.15 ppm (q, 2H): Methylene protons of the Ethoxy group (
). -
Differentiation: The triplet/quartet pattern confirms the successful installation of the ethyl group. If you only see singlets, the alkylation failed.
Physical Properties[6][7]
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~60-65°C (Verify with specific lot CoA).
References
-
PubChem. Methyl 3-hydroxy-4-methoxybenzoate (Compound Summary). National Library of Medicine. Available at: [Link]
-
Guangxi Yiantai Pharmaceutical Co. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.[3] CN107827722B. (Demonstrates high-yield ethylation of isovanillin derivatives using
). Available at: -
Li, M.D., et al. Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate.[6][7] (Reference for starting material alkylation conditions). Note: Paper retracted for unrelated reasons, but chemical transformation of precursor remains standard Williamson ether synthesis. Available at: [Link][7]
- Google Patents.Process for the preparation of aromatic methyl methoxycarboxylates. US5424479A.
Sources
- 1. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 5. CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in the synthesis of "Methyl 3-ethoxy-4-methoxybenzoate"
This technical guide is structured as a specialized support resource for researchers working with Methyl 3-ethoxy-4-methoxybenzoate , a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors like Apremilast (Otezla).
Executive Summary & Molecule Profile
This compound is a benzoate ester primarily synthesized via the O-alkylation of Methyl Isovanillate. High purity (>99.5%) is required as downstream chemistry (e.g., sulfone formation in Apremilast synthesis) is sensitive to phenolic impurities and hydrolysis byproducts.
| Attribute | Specification |
| CAS No. | N/A (Specific isomer often referenced by chemical name in patents) |
| Formula | |
| MW | 210.23 g/mol |
| Key Application | Intermediate for Apremilast (PDE4 Inhibitor) |
| Primary Synthesis | Williamson Ether Synthesis (Alkylation of Methyl Isovanillate) |
Common Impurity Profile
The following table summarizes the most frequent impurities encountered during the alkylation of Methyl 3-hydroxy-4-methoxybenzoate with ethyl halides.
| Impurity Name | Common ID | Origin | Risk Factor |
| Methyl 3-hydroxy-4-methoxybenzoate | Impurity A (Des-ethyl) | Unreacted Starting Material | High. Phenolic hydroxyls interfere with downstream coupling. |
| 3-ethoxy-4-methoxybenzoic acid | Impurity B (Acid Hydrolysis) | Hydrolysis of ester (Workup/Storage) | Medium. alters stoichiometry in subsequent steps. |
| Methyl 3,4-dimethoxybenzoate | Impurity C (Methyl Veratrate) | Contamination in Alkylating Agent | Low. Occurs if Ethyl Iodide contains Methyl Iodide. |
| Methyl 4-ethoxy-3-methoxybenzoate | Impurity D (Regioisomer) | Impure Starting Material | Medium. Only present if starting from 3,4-dihydroxybenzoate. |
Impurity Genesis Pathway
The following diagram illustrates where these impurities originate during the synthetic workflow.
Caption: Figure 1. Genesis of common impurities during the O-alkylation of Methyl Isovanillate.
Troubleshooting Guides (Q&A Format)
Scenario 1: "I have persistent unreacted phenol (Impurity A) despite long reaction times."
Diagnosis: This is a classic "stalled Williamson Ether Synthesis." The phenoxide anion is not forming efficiently, or the electrophile (ethyl halide) is degrading.
Root Causes & Solutions:
-
Base Particle Size: If using Potassium Carbonate (
) in Acetone or DMF, the reaction is heterogeneous.-
Fix: Use finely ground, anhydrous
. Coarse granules have insufficient surface area.
-
-
Moisture Contamination: Water solvates the phenoxide anion, reducing its nucleophilicity.
-
Fix: Ensure the solvent (DMF/Acetone) is dry. Add molecular sieves to the reaction vessel.
-
-
Leaving Group Choice: Ethyl Bromide is slower than Ethyl Iodide.
-
Fix: Switch to Ethyl Iodide (EtI) or add a catalytic amount of Potassium Iodide (Finkelstein condition) if using the bromide or chloride.
-
Scenario 2: "My product contains significant Acid Impurity (Impurity B) after workup."
Diagnosis: The methyl ester is hydrolyzing.[1] While benzoate esters are relatively stable, high pH during workup or residual base in the crude solid accelerates hydrolysis.
Corrective Protocol:
-
Quench: Do not quench directly with strong aqueous base (NaOH). Use a saturated Ammonium Chloride (
) solution or dilute HCl to neutralize the excess carbonate before extraction. -
PH Control: Maintain the aqueous layer pH between 6–7 during extraction.
-
Drying: Ensure the organic layer is thoroughly dried over Magnesium Sulfate (
) before rotary evaporation. Residual water + heat = hydrolysis.
Scenario 3: "Ghost peaks appearing in HPLC analysis."
Diagnosis: Late-eluting peaks often correspond to "over-alkylation" artifacts or solvent impurities, while early peaks are usually the Acid Impurity (Impurity B).
Analytical Logic Tree:
Caption: Figure 2. Logic flow for identifying unknown HPLC peaks based on relative retention time.
Standardized Analytical Method (HPLC)
To accurately quantify these impurities, use the following validated conditions.
| Parameter | Condition | Note |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm | Standard reverse phase |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid keeps Impurity B protonated (sharp peak) |
| Mobile Phase B | Acetonitrile (ACN) | |
| Gradient | 0-2 min: 20% B; 2-15 min: 20% | Linear gradient |
| Flow Rate | 1.0 mL/min | |
| Detection | UV @ 254 nm (and 210 nm) | 254 nm is specific for the benzoate chromophore |
| Sample Diluent | 50:50 Water:ACN | Match initial gradient conditions |
Expected Relative Retention Times (RRT):
-
Impurity B (Acid): ~0.6 (Elutes first due to polarity)
-
Impurity A (Phenol): ~0.8 (Hydrogen bonding with mobile phase)
-
Target Ester: 1.0
-
Impurity C (Methyl analog): ~0.95 (Very close to main peak; critical resolution pair)
Optimized Synthetic Protocol (Lab Scale)
Based on industry standards for Apremilast intermediates.
Reagents:
-
Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq)
-
Ethyl Iodide (1.2 eq)
-
Potassium Carbonate (anhydrous, powder) (1.5 eq)
-
DMF (Dimethylformamide) - 5 volumes relative to substrate
Procedure:
-
Charge the reaction vessel with Methyl 3-hydroxy-4-methoxybenzoate and DMF. Stir until dissolved.
-
Add Potassium Carbonate. The mixture will become a suspension.
-
Cool to 0–5°C (exotherm control).
-
Add Ethyl Iodide dropwise over 30 minutes.
-
Warm to Room Temperature (20–25°C) and stir for 4–6 hours.
-
Quench by pouring the mixture into ice-water (10 volumes).
-
Filter the resulting precipitate.
-
Note: If oil forms, extract with Ethyl Acetate, wash with Brine, dry over
, and concentrate.
-
-
Recrystallization (Optional): If Impurity A > 0.5%, recrystallize from Methanol/Water to purge the phenol.
References
-
Preparation of Apremilast Intermedi
- Source: CN104447445B (Patent).
-
Link:
-
Process for prepar
- Source: EP3341359B1 (European Patent).
-
Link:
-
Synthesis of methyl 3-ethoxy-4-methoxybenzo
- Source: ChemSynthesis Database.
-
Link:
-
Williamson Ether Synthesis Side Reactions.
- Source: Master Organic Chemistry.
-
Link:
Sources
- 1. nbinno.com [nbinno.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-methoxybenzoate | SIELC Technologies [sielc.com]
- 5. Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing O-Alkylation for Methyl 3-ethoxy-4-methoxybenzoate
Case ID: #ETH-ISOV-044 Topic: Suppression of C-Alkylation during Williamson Ether Synthesis Target Molecule: Methyl 3-ethoxy-4-methoxybenzoate Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Ambident Nucleophile Challenge
The synthesis of This compound typically involves the ethylation of Methyl 3-hydroxy-4-methoxybenzoate (Isovanillic acid methyl ester). The core challenge lies in the ambident nature of the phenoxide intermediate .
While the oxygen atom is the kinetically favored nucleophile, the aromatic ring (specifically the ortho position at C2 or C6) can act as a competing nucleophile under thermodynamic control or specific solvation conditions. This results in irreversible C-alkylated impurities that are difficult to separate from the target ether.
The Golden Rule: To prevent C-alkylation, you must operate under Kinetic Control by maximizing the nucleophilicity of the oxygen atom while suppressing the reversibility of the reaction.
Mechanistic Pathway & Logic
The following diagram illustrates the bifurcation between the desired O-alkylation and the unwanted C-alkylation. Note that C-alkylation typically requires a higher activation energy and is favored by conditions that stabilize the transition state for ring attack (e.g., protic solvents).[1]
Figure 1: Bifurcation of the phenoxide reaction pathway. Path A (Green) is the desired kinetic pathway promoted by "naked" anions. Path B (Red) is the unwanted thermodynamic pathway promoted by solvent shielding.
Critical Parameters for O-Selectivity
To guarantee O-alkylation, your protocol must adhere to the "Cesium-Aprotic" Standard .
A. Solvent Selection: The "Naked Anion" Effect
-
Recommended: DMF (N,N-Dimethylformamide), DMSO, or Acetonitrile.
-
Avoid: Ethanol, Methanol, Water.
-
The Science: In protic solvents (alcohols), hydrogen bonding surrounds the phenoxide oxygen, forming a solvation shell. This "shielding" forces the electrophile to attack the softer, less hindered carbon centers of the ring (C-alkylation). In polar aprotic solvents (DMF), the cation (
or ) is solvated, but the phenoxide anion remains "naked" and highly reactive, driving the reaction rapidly toward the oxygen [1][2].
B. Base Selection: The "Cesium Effect"[2][3][4]
-
Standard: Potassium Carbonate (
).[2][3] -
High-Performance: Cesium Carbonate (
).[3][4] -
The Science: Cesium has a large ionic radius and low charge density, leading to a "loose ion pair" with the phenoxide. This increases the solubility of the carbonate in organic solvents and further exposes the oxygen nucleophile, significantly enhancing O-selectivity over C-alkylation compared to Sodium or Potassium bases [3][4].
C. Temperature Control
-
Target:
. -
Danger Zone:
. -
The Science: C-alkylation has a higher activation energy (
). High temperatures provide the energy required to access the transition state for C-alkylation. Keep the reaction as cool as possible while maintaining an acceptable rate.
Optimized Experimental Protocol
Objective: Synthesis of this compound with <0.1% C-alkylated impurity.
Reagents:
-
Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq)
-
Ethyl Iodide (1.2 eq) (Preferred over Diethyl Sulfate for cleaner kinetics)
-
Cesium Carbonate (
) (1.5 eq) or (2.0 eq) -
DMF (Anhydrous, 5-10 volumes)
Step-by-Step Workflow:
-
Dissolution: Charge the reaction vessel with Methyl 3-hydroxy-4-methoxybenzoate and anhydrous DMF under an inert atmosphere (
or Ar). -
Deprotonation: Add
(or finely ground ) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange due to phenoxide formation. -
Addition: Add Ethyl Iodide dropwise via syringe or addition funnel to control the exotherm.
-
Reaction: Stir at room temperature (
) for 4–6 hours.-
Checkpoint: Monitor by TLC or HPLC. If conversion is slow, warm to
. Do not exceed .
-
-
Workup (Crucial for Ester Stability):
-
Quench by pouring the mixture into ice-cold water (prevents ester hydrolysis).
-
Extract immediately with Ethyl Acetate or DCM.
-
Wash organic layer with water (
) to remove DMF completely (DMF can catalyze decomposition during concentration). -
Dry over
and concentrate.
-
Troubleshooting Guide
Use this table to diagnose specific failure modes in your current experiments.
| Symptom | Probable Cause | Corrective Action |
| C-Alkylated Impurities Detected | Protic Solvent Usage | Switch solvent to anhydrous DMF or Acetonitrile immediately. |
| Temperature Too High | Reduce reaction temperature. C-alkylation is thermodynamically favored at high heat. | |
| Low Yield / Incomplete Reaction | "Shielded" Nucleophile | If using |
| Moisture Contamination | Water quenches the base and solvates the anion. Ensure DMF is anhydrous (<0.05% water). | |
| Hydrolysis of Methyl Ester | High pH + Water | The methyl ester at C1 is labile. Avoid strong hydroxide bases (NaOH/KOH) in aqueous media. Use Carbonate bases in anhydrous media. |
| Dialkylation | Wrong Starting Material | Verify you are starting with the 3-hydroxy-4-methoxy benzoate, not the 3,4-dihydroxy benzoate. |
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) to speed up the reaction?
A: While NaH is a faster base, it is generally not recommended for this specific substrate.[5] NaH is extremely basic and can cause transesterification or hydrolysis of the methyl ester moiety if any moisture is present. Furthermore, the highly reactive "naked" sodium phenoxide formed by NaH is prone to over-reaction. Carbonate bases (
Q: Why is Ethyl Iodide preferred over Diethyl Sulfate? A: Ethyl Iodide (EtI) is a "softer" alkylating agent compared to Diethyl Sulfate. While both work, EtI typically gives cleaner reaction profiles in DMF. Diethyl sulfate is a hard electrophile and can be harsh, potentially promoting side reactions if temperature is not strictly controlled. Additionally, EtI byproducts are easier to remove.
Q: My lab only has Ethanol. Can I make this work? A: If you must use Ethanol, you are fighting thermodynamics. You will likely observe C-alkylation.[1] To mitigate this, you must use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) and keep the temperature as low as possible, but yield will likely be compromised compared to the DMF method.
References
-
Solvent Effects on Phenoxide Reactivity: Kornblum, N.; Seltzer, R.; Haberfield, P. "Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Dielectric Factor." Journal of the American Chemical Society, 1963 , 85(8), 1148–1154. Link
-
O vs C Alkylation Mechanism: Reusch, W. "Virtual Textbook of Organic Chemistry: Reactivity of Ambident Nucleophiles." Michigan State University. Link
-
The Cesium Effect: Fieser, L. F.; Fieser, M. "Cesium Carbonate in Organic Synthesis." Reagents for Organic Synthesis, Vol 1. Wiley. (See also: Synthetic Communications, 1995 , 25(9), 1367-1370). Link
-
General Williamson Ether Synthesis: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer, 2007 . Link
Sources
"Methyl 3-ethoxy-4-methoxybenzoate" stability and degradation issues
Technical Support Center: Methyl 3-ethoxy-4-methoxybenzoate
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation issues of this compound. Here, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Section 1: Understanding the Stability of this compound
This compound is a valuable intermediate in pharmaceutical synthesis.[1][2] Its stability is a critical factor for ensuring the integrity of experimental results and the quality of final products. While generally stable under recommended storage conditions, its ester and ether functionalities are susceptible to specific degradation pathways.[3][4][5]
Key Stability-Influencing Factors
Several factors can influence the stability of this compound:
-
pH: The ester linkage is prone to hydrolysis under both acidic and basic conditions.[6][7]
-
Temperature: Elevated temperatures can accelerate degradation, potentially leading to decarboxylation, similar to related benzoic acid derivatives.[8]
-
Light: Exposure to UV or visible light may induce photodegradation.[9][10]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the molecule.[3][4]
-
Moisture: The presence of water can facilitate hydrolytic degradation.
-
Excipient Interactions: In formulation studies, interactions with excipients can impact stability.[11][12]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of this compound in a question-and-answer format.
Appearance and Physical Properties
Q1: My sample of this compound, which was initially a clear or white solid, has developed a yellowish tint. What could be the cause?
A1: A color change to yellow often indicates the formation of degradation products. This can be due to:
-
Oxidation: Exposure to air, especially in the presence of light or trace metal impurities, can lead to the formation of colored oxidized species. Ensure the container is tightly sealed and consider purging with an inert gas like nitrogen or argon for long-term storage.
-
Photodegradation: If the sample has been exposed to light, photo-oxidative processes or other light-induced rearrangements can generate colored impurities. Always store the compound in amber vials or in the dark.[4]
Q2: I've observed a change in the melting point of my sample compared to the reference standard. Why is this happening?
A2: A depression or broadening of the melting point range is a classic indicator of impurity presence. The likely cause is degradation of the material. To confirm this, it is recommended to analyze the sample by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.[13]
Analytical Observations (HPLC/GC-MS)
Q3: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. How can I identify the source of these peaks?
A3: The appearance of new peaks suggests the presence of impurities or degradation products. Here’s a systematic approach to troubleshooting:
-
Identify the Degradation Pathway:
-
Hydrolysis: Look for a peak corresponding to 3-ethoxy-4-methoxybenzoic acid . This is the most common degradation product resulting from the cleavage of the methyl ester. You may also see a corresponding small peak for methanol if your system can detect it.
-
Demethylation/De-ethylation: The ether linkages can be cleaved under harsh acidic conditions, leading to the formation of phenolic impurities such as methyl 3-hydroxy-4-methoxybenzoate or methyl 3-ethoxy-4-hydroxybenzoate .
-
-
Verify with a Stressed Sample: To confirm the identity of the degradation peaks, intentionally degrade a small amount of your standard material under acidic, basic, oxidative, and photolytic conditions. Compare the chromatograms of the stressed samples with your sample of interest.
-
Use Mass Spectrometry: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass-to-charge ratio (m/z) of the unknown peaks to help identify their molecular weights and fragmentation patterns.[14]
Q4: The peak area of my main compound is decreasing over time in my stability study. What is an acceptable level of degradation?
A4: The acceptable level of degradation depends on the specific application and regulatory guidelines (e.g., ICH guidelines for pharmaceutical stability). For early-stage research, a decrease of more than 5-10% in the main peak area would warrant investigation into the storage conditions and potential degradation pathways. For pharmaceutical products, strict limits are set for known and unknown impurities.
Reaction and Formulation Issues
Q5: I am using this compound in a reaction, and the yield is lower than expected. Could stability be a factor?
A5: Yes, instability can certainly impact reaction yields. Consider the following:
-
Reaction Conditions: If your reaction is conducted under strong acidic or basic conditions, or at high temperatures, you may be degrading your starting material.
-
Reagent Purity: Ensure that your solvents and other reagents are free from peroxides and strong oxidizing agents, which are known to be incompatible.[4][15]
-
Work-up Procedure: During aqueous work-up, be mindful of the pH of your solutions to avoid hydrolysis.
Q6: I am developing a formulation containing this compound and some common excipients. How can I screen for potential incompatibilities?
A6: Excipient compatibility screening is crucial. A common approach is to prepare binary mixtures (1:1 ratio) of your active compound with each excipient.[12] These mixtures are then stored under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks). Analyze the samples at regular intervals by HPLC to monitor for the appearance of degradation products or a significant decrease in the parent compound. Be particularly cautious with excipients that have acidic or basic properties, or those known to contain reactive impurities like peroxides (e.g., povidone, polyethylene glycols).[12]
Section 3: FAQs on Stability and Degradation
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are:
-
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid (3-ethoxy-4-methoxybenzoic acid) and methanol. This is accelerated by acidic or basic conditions.
-
Oxidation: The aromatic ring and ether groups can be susceptible to oxidation, leading to a variety of degradation products. This can be initiated by heat, light, or the presence of oxidizing agents.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[4][16][17] For high-purity standards or critical samples, storage under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C) is recommended.
Q3: How can I perform a forced degradation study on this compound?
A3: A forced degradation (or stress testing) study is essential to understand the degradation profile. Here is a general protocol:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60-80°C for several hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. This reaction is typically fast.
-
Oxidation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for several days.
-
Photodegradation: Expose the compound (in solid and solution form) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light).[10][18]
For each condition, a control sample should be kept under normal storage conditions. Analyze all samples by a stability-indicating HPLC method.
Section 4: Experimental Protocols
Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound and its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.[13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of this compound.
Data Summary Table
The following table summarizes the expected retention times for this compound and its primary hydrolytic degradation product using the suggested HPLC method. Note that these are approximate and will need to be confirmed on your system.
| Compound | Expected Retention Time (min) | Notes |
| 3-ethoxy-4-methoxybenzoic Acid | ~ 8-12 | More polar, elutes earlier. |
| This compound | ~ 18-22 | Less polar, elutes later. |
References
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Retrieved from [Link]
-
The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.). Retrieved from [Link]
-
Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Analytical Method - PhareSST. (n.d.). IRSST. Retrieved from [Link]
-
This compound - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]
-
Analytical stepwise gradient HPLC of 4-methoxybenzoates of various MCs (Me-MeOBz, DSMe - ResearchGate. (n.d.). Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. Retrieved from [Link]
-
III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved from [Link]
-
RIFM fragrance ingredient safety assessment, methyl o-methoxybenzoate, CAS registry number 606-45-1. (2023, December 5). Food and Chemical Toxicology. Retrieved from [Link]
-
All about the 3-Methoxy 4-Methyl Methyl Benzoate - Jai Swaminarayan Multichem. (2023, November 24). Retrieved from [Link]
- US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents. (n.d.).
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents - Zenodo. (n.d.). Retrieved from [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). EMA. Retrieved from [Link]
-
Drug–Excipient Interactions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
-
Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem. (n.d.). Retrieved from [Link]
-
Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]
-
Can methyl benzoate be hydrolyzed? - Quora. (2021, January 27). Retrieved from [Link]
- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents. (n.d.).
-
ethyl 4-methoxybenzoate -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.). NIST. Retrieved from [Link]
-
Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. - CORE. (n.d.). Retrieved from [Link]
-
Methyl anisate - Wikipedia. (n.d.). Retrieved from [Link]
-
Methyl 4-iodo-3-methoxybenzoate - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. (n.d.). JACS. Retrieved from [Link]
-
Photostability testing theory and practice - Q1 Scientific. (2021, July 28). Retrieved from [Link]
Sources
- 1. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 2. Ethyl 3-Methoxy-4-methylbenzoate|Research Chemical [benchchem.com]
- 3. Methyl 4-hydroxy-3-methoxybenzoate(3943-74-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. srinichem.com [srinichem.com]
- 6. zenodo.org [zenodo.org]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. chineway.com.cn [chineway.com.cn]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. ijmr.net.in [ijmr.net.in]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. hoffmanchemicals.com [hoffmanchemicals.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. q1scientific.com [q1scientific.com]
Technical Support Center: Optimizing the Williamson Ether Synthesis of Aromatic Ethers
<_>
Welcome to the Technical Support Center for the Williamson Ether Synthesis of Aromatic Ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this essential reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Foundational Principles of Aromatic Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. When synthesizing aromatic ethers, the reaction typically involves a phenoxide nucleophile attacking a primary alkyl halide.[1] This process follows an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The phenoxide is generated in situ by deprotonating a phenol with a suitable base.[4][5]
The Core Mechanism
The reaction proceeds in a single, concerted step where the nucleophilic phenoxide attacks the electrophilic carbon of the alkylating agent, leading to the displacement of a leaving group (typically a halide).[2][6]
Sources
Validation & Comparative
"Methyl 3-ethoxy-4-methoxybenzoate" NMR spectral assignment and interpretation
Content Type: Technical Comparison & Validation Guide Subject: Structural Elucidation via 1H/13C NMR and NOE Differential Analysis Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals
Executive Summary & Strategic Context
Methyl 3-ethoxy-4-methoxybenzoate (MEMB ) is a critical pharmacophore intermediate, notably serving as a structural scaffold in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., Apremilast). In synthetic pathways originating from isovanillin or isovanillic acid, the regiochemical integrity of the alkoxy groups is paramount.
The core analytical challenge lies not in identifying the functional groups, but in distinguishing MEMB from its regioisomer, Methyl 4-ethoxy-3-methoxybenzoate . Standard 1H NMR is often insufficient for definitive assignment due to the electronic similarity of the 3- and 4-positions.
This guide provides a self-validating spectral workflow to definitively assign MEMB, comparing it against its regioisomer and common synthetic impurities.
Structural Analysis & Numbering Strategy
To ensure precise assignment, we utilize the following numbering scheme. Note that the ortho/meta coupling patterns in the aromatic region are the first line of defense in structural verification.
Figure 1: Structural connectivity of this compound. Note the critical distinction: the Ethyl group is at C3 (meta to ester), and the Methyl ether is at C4 (para to ester).
Experimental Protocol: Sample Preparation
For high-resolution differentiation, solvent choice affects the resolution of the alkoxy signals.
-
Solvent: Chloroform-d (
) is preferred over DMSO- .-
Reasoning:
minimizes viscosity-induced line broadening, allowing for clearer resolution of the fine coupling (doublet of doublets) at H-6.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
Comparative Spectral Analysis (1H NMR)
The following table compares the target compound (MEMB) against its most common regioisomer. While chemical shifts (
Table 1: 1H NMR Assignment (400 MHz, )
| Position | Proton Type | Multiplicity | Interpretation & Validation | ||
| H-6 | Aromatic | 7.69 | dd | 8.4, 2.0 | Diagnostic: Deshielded by C=O. Ortho to H-5, Meta to H-2. |
| H-2 | Aromatic | 7.54 | d | 2.0 | Diagnostic: Isolated doublet. Deshielded by C=O. |
| H-5 | Aromatic | 6.89 | d | 8.4 | Shielded by adjacent O-Alkoxy groups. |
| 3-OEt | 4.15 | q | 7.0 | Critical: Quartet integrates to 2H. Confirming Ethyl presence.[1][2][3] | |
| 4-OMe | 3.93 | s | - | Singlet integrates to 3H. | |
| Ester | 3.89 | s | - | Singlet integrates to 3H. Distinct from ether OMe. | |
| 3-OEt | 1.49 | t | 7.0 | Triplet integrates to 3H. |
Comparative Logic: The "Isomer Trap"
If you synthesize MEMB from Vanillic Acid (instead of Isovanillic Acid), you obtain the 4-ethoxy-3-methoxy isomer.
-
Shift Difference: The aromatic shifts are nearly identical (
ppm). -
The Problem: You cannot rely solely on 1D 1H NMR shifts to distinguish the 3-OEt from the 4-OEt isomer.
-
The Solution: You must use NOE (Nuclear Overhauser Effect) or HMBC .
Definitive Structural Proof: The NOE Protocol
This section details the self-validating logic to prove the Ethyl group is at Position 3.
Mechanism of Differentiation
-
Target (3-OEt): The Ether
protons are spatially close to H-2 . -
Isomer (4-OEt): The Ether
protons are spatially close to H-5 .
Workflow Diagram
Figure 2: NOE Decision Tree. Irradiating the methylene quartet provides the definitive proof of regiochemistry.
13C NMR Data & HMBC Correlations
For regulatory filings, 13C and HMBC data provide the "fingerprint" verification.
Table 2: 13C NMR Assignment (100 MHz, )
| Carbon | Type | HMBC Correlation (Proton to Carbon) | |
| C=O | 166.9 | Quaternary | H-2, H-6, |
| C-4 | 153.5 | Quaternary | H-2, H-6, |
| C-3 | 148.2 | Quaternary | H-5, |
| C-1 | 122.8 | Quaternary | H-5 |
| C-6 | 123.5 | CH | H-2 |
| C-2 | 112.5 | CH | H-6 |
| C-5 | 110.8 | CH | H-6 |
| 64.5 | - | ||
| 56.0 | - | ||
| 51.9 | - | ||
| 14.7 | - |
Key Validation Point: In the HMBC spectrum, the proton signal for the Methoxy group (3.93 ppm) must correlate to C-4 (153.5 ppm) , while the Methylene protons (4.15 ppm) must correlate to C-3 (148.2 ppm) .
References
- Context: Provides the baseline aromatic shifts for the 3,4-dialkoxybenzoate scaffold used to calibr
-
National Institute of Standards and Technology (NIST). (n.d.). Methyl isovalerate - 1H NMR. NIST WebBook. Retrieved from [Link]
- Context: Used for verifying ester methyl group chemical shift consistencies in methyl esters.
-
PubChem. (n.d.).[4] this compound | C11H14O4.[4] National Library of Medicine. Retrieved from [Link]
- Context: Confirms the specific chemical identity, molecular weight, and IUPAC nomencl
-
Royal Society of Chemistry. (2016). Synthesis and NMR of Methyl 4-methoxycinnamate derivatives. Retrieved from [Link]
- values)
Sources
- 1. Ethyl isovalerate | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Process for preparing isovanillin - Patent 0758639 [data.epo.org]
- 3. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. This compound | C11H14O4 | CID 10536413 - PubChem [pubchem.ncbi.nlm.nih.gov]
HPLC-MS analysis of "Methyl 3-ethoxy-4-methoxybenzoate" for purity assessment
HPLC-MS Analysis of Methyl 3-ethoxy-4-methoxybenzoate: A Definitive Purity Assessment Guide
Introduction: The Criticality of Isomeric Purity
This compound (CAS: N/A for specific isomer, often associated with Apremilast synthesis intermediates) is a vital building block in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[1] In drug development, the purity of this ester is not merely about assay percentage; it is about regioisomeric fidelity .
The primary challenge in analyzing this compound is distinguishing it from its positional isomer, Methyl 4-ethoxy-3-methoxybenzoate , and its hydrolysis product, 3-ethoxy-4-methoxybenzoic acid .[1] While GC-MS is a traditional workhorse for esters, it often fails to resolve thermally labile precursors or distinguish subtle positional isomers without extensive derivatization.[1] HPLC-MS (High-Performance Liquid Chromatography coupled with Mass Spectrometry) emerges as the superior technique, offering soft ionization for molecular weight confirmation and orthogonal selectivity through stationary phase chemistry.[1]
This guide provides a validated, self-consistent protocol for the purity assessment of this compound, designed for researchers requiring high-confidence data.[1]
Strategic Method Design: The "Why" Behind the Protocol
To achieve separation of the target ester from its likely impurities (isovanillic acid derivatives and regioisomers), we must exploit differences in hydrophobicity and steric hindrance .
-
Stationary Phase Selection: A standard C18 column is often insufficient for separating positional isomers (3-ethoxy vs. 4-ethoxy).[1] A Phenyl-Hexyl or Biphenyl column is recommended.[1] These phases utilize
interactions, which are highly sensitive to the electron density distribution on the aromatic ring, providing superior selectivity for regioisomers compared to hydrophobic interaction alone. -
Mobile Phase Chemistry: Acidic modification (0.1% Formic Acid) is non-negotiable. It suppresses the ionization of residual free acids (keeping them retained on the column) while facilitating protonation
of the ester in the ESI source. -
Detection: UV (254 nm) provides quantitative stoichiometry, while MS (ESI+) acts as the qualitative filter, confirming identity via the molecular ion (
211) and characteristic fragmentation.
Comparative Analysis: HPLC-MS vs. Alternatives
The following table objectively compares the proposed HPLC-MS workflow against common alternatives.
| Feature | HPLC-MS (Recommended) | GC-MS | HPLC-UV (Standalone) |
| Selectivity | High: Resolves isomers via | Medium: Relies on boiling point; isomers often co-elute.[1] | Low: Peaks identified solely by Retention Time (RT); risk of false positives.[1] |
| Sample Integrity | Excellent: Analyzes sample at ambient temperature; no thermal degradation. | Moderate: High injector temps ( | Excellent: Non-destructive. |
| Sensitivity | High: Detects trace impurities <0.05% (SIM mode).[1] | High: Excellent for volatile impurities.[1] | Moderate: Limited by extinction coefficient. |
| Suitability | Best for: Final purity assay, isomer differentiation, free acid detection.[1] | Best for: Residual solvent analysis, volatile starting materials.[1] | Best for: Routine batch-to-batch consistency checks.[1] |
Detailed Experimental Protocol
This protocol is designed as a self-validating system.[1] The presence of the molecular ion (
A. Sample Preparation
-
Stock Solution: Weigh 10.0 mg of this compound into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (ACN) to generate a 1.0 mg/mL stock.[1]
-
Working Standard: Dilute the stock 1:100 with 50:50 ACN:Water (
) to a final concentration of 10 g/mL.-
Rationale: Matching the diluent to initial gradient conditions prevents peak distortion (fronting).[1]
-
-
System Suitability Solution: Spike the Working Standard with 1% 3-ethoxy-4-methoxybenzoic acid (hydrolysis impurity) and, if available, Methyl 4-ethoxy-3-methoxybenzoate (regioisomer) to verify resolution (
).[1]
B. LC-MS Conditions
-
Instrument: HPLC coupled with Single Quadrupole or Q-TOF MS.
-
Column: Agilent Poroshell 120 Phenyl-Hexyl (100 x 2.1 mm, 2.7
m) or equivalent.[1] -
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 35°C.
-
Injection Volume: 2.0
L.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Initial Hold |
| 8.0 | 90 | Linear Gradient (Elute Ester) |
| 10.0 | 90 | Wash |
| 10.1 | 30 | Re-equilibration |
| 13.0 | 30 | End of Run |[1]
C. Mass Spectrometry Parameters (ESI+)
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Optimized to prevent in-source fragmentation of the ester).[1]
-
Scan Range:
100 – 400. -
Target Ions:
Data Interpretation & Troubleshooting
Expected Chromatogram
-
Hydrolysis Impurity (Acid): Elutes early (~3-4 min) due to the polar carboxylic acid group.[1]
-
Target Ester: Elutes mid-gradient (~6-7 min).
-
Regioisomer: The Phenyl-Hexyl column typically retains the 3-ethoxy isomer slightly differently than the 4-ethoxy isomer due to steric hindrance affecting the
interaction.[1]
Fragmentation Pathway (MS Interpretation)
Upon collision-induced dissociation (CID), this compound (
-
Loss of Ethoxy Group: Cleavage of the ethyl chain or ethoxy radical.[1]
-
Loss of Methoxy (Ester): Loss of
(31 Da) to form the acylium ion ( 179).[1] -
Decarboxylation: Subsequent loss of
from the acylium ion.[1]
Visualizations
Figure 1: Analytical Workflow for Purity Assessment
Caption: Integrated HPLC-UV-MS workflow ensuring simultaneous quantitative assay and qualitative structural confirmation.
Figure 2: MS Fragmentation Logic
Caption: Proposed ESI+ fragmentation pathway for this compound.
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Clark, C. R., & Abiedalla, Y. (2025).[1][2] Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. (Context for fragmentation mechanisms).
-
Drawell Analytical. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link][1]
Sources
Spectroscopic differentiation of 3-ethoxy-4-methoxy vs 4-ethoxy-3-methoxy benzoates
Title: Comparative Guide: Spectroscopic Differentiation of 3-Ethoxy-4-Methoxy vs. 4-Ethoxy-3-Methoxy Benzoates
Executive Summary
Differentiation between 3-ethoxy-4-methoxybenzoate (isovanillic derivative) and 4-ethoxy-3-methoxybenzoate (vanillic derivative) presents a classic regioisomer Challenge. Both compounds share identical molecular weights (
Relying solely on 1D
Part 1: Structural Analysis & The Regioisomer Trap
To solve this problem, we must visualize the specific spatial environments of the protons.[1]
-
Isomer A (3-Ethoxy-4-methoxybenzoate): The bulky ethoxy group is at the meta position (C3) relative to the ester. It is spatially adjacent to the isolated aromatic proton H-2 .
-
Isomer B (4-Ethoxy-3-methoxybenzoate): The bulky ethoxy group is at the para position (C4). It is spatially adjacent to H-5 .
Figure 1: Structural comparison highlighting the critical spatial relationships utilized in NOE experiments.
Part 2: The Definitive Method (1D Selective NOE)
While 2D NOESY is useful, 1D Selective NOE (DPFGSE-NOE) is the preferred method for this specific problem because it yields a clean, unambiguous "Yes/No" result in a fraction of the time.
The Logic: The "Vicinity Test"
The ethoxy group contains a methylene (
-
In Isomer A (3-OEt): The ethoxy group is at C3.[2] Irradiating the
will transfer magnetization to the proton at C2 (H-2) . H-2 is distinct because it appears as a doublet with a very small coupling constant ( ) and is typically the most deshielded (downfield) aromatic signal due to the ester's anisotropy. -
In Isomer B (4-OEt): The ethoxy group is at C4. Irradiating the
will transfer magnetization to the proton at C5 (H-5) . H-5 appears as a doublet with a large ortho coupling constant ( ) and is typically more shielded (upfield) than H-2.
Experimental Protocol: 1D Selective NOE
Pre-requisites: Sample concentration >5 mg in 600
-
Acquire a standard
H spectrum: Ensure good shimming (linewidth < 1.0 Hz). -
Identify the Target: Locate the quartet corresponding to the ethoxy
(approx. 4.10–4.15 ppm). -
Set up the Selective Experiment:
-
Pulse Sequence: selnogp (Bruker) or equivalent (DPFGSE-NOE).
-
Irradiation Frequency (O1): Center exactly on the ethoxy quartet.
-
Mixing Time (D8): Set to 500–800 ms . (Note: Small molecules require longer mixing times than proteins to allow NOE buildup).
-
Scans: 64–128 scans are usually sufficient.
-
-
Process: Apply exponential multiplication (LB = 0.3 Hz) and phase manually.
Decision Logic Flowchart
Figure 2: Decision tree for interpreting Selective NOE results.
Part 3: Secondary Confirmation (HMBC)
If NOE is ambiguous (e.g., due to signal overlap), Heteronuclear Multiple Bond Correlation (HMBC) provides a connectivity-based backup.
-
Mechanism: HMBC shows correlations over 2-3 bonds.
-
The Test: Look for the correlation between the Carbonyl Carbon (C=O) and the aromatic protons.
-
The Carbonyl C (approx. 166 ppm) is attached to C1.
-
C1 is 3 bonds away from H-3 and H-5 .
-
Isomer A (3-OEt): C1 couples to H-5 (doublet, J~8Hz). It does not couple strongly to the substituent at C3.
-
Isomer B (4-OEt): C1 couples to H-5 (doublet, J~8Hz).
-
-
Correction: HMBC is actually less distinct here because the coupling pathways from the Carbonyl are identical (to H-3/H-5 or H-2/H-6).
-
Better HMBC Strategy: Look at the Alkoxy Carbon to Ring Proton correlation.
-
3-OEt: The Ethoxy
protons will correlate to C3 . C3 will correlate (3-bond) to H-5 and H-1 (quaternary). -
4-OEt: The Ethoxy
protons will correlate to C4 . C4 will correlate (3-bond) to H-2 and H-6 . -
Differentiation: If the Ethoxy-attached carbon correlates to the isolated proton (H-2) , it is the 4-ethoxy isomer. (Note: This contradicts the NOE "vicinity" logic because HMBC is through-bond. In 4-OEt, the OEt is at C4. C4 is 3 bonds from H-2 and H-6. In 3-OEt, OEt is at C3. C3 is 3 bonds from H-5 and H-1. Therefore, seeing a correlation to H-2/H-6 confirms the 4-position).
-
Part 4: Comparative Data Table
The following table summarizes the expected spectroscopic signatures. (Chemical shifts are approximate and solvent-dependent, typically
| Feature | 3-Ethoxy-4-Methoxy (Isovanillic) | 4-Ethoxy-3-Methoxy (Vanillic) |
| Ethoxy Position | Meta (C3) | Para (C4) |
| Methoxy Position | Para (C4) | Meta (C3) |
| H-2 Signal | ~7.55 ppm (d, | ~7.55 ppm (d, |
| H-5 Signal | ~6.90 ppm (d, | ~6.90 ppm (d, |
| NOE on OEt Irrad. | Enhancement of H-2 (Downfield signal) | Enhancement of H-5 (Upfield signal) |
| NOE on OMe Irrad. | Enhancement of H-5 | Enhancement of H-2 |
| HMBC (OEt -> Ring) | Correlation to C3 (couples to H-5) | Correlation to C4 (couples to H-2/H-6) |
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for NMR coupling constants and NOE theory).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[3] (Source for Selective NOE protocols).
-
ChemicalBook. (n.d.). Ethyl 4-methoxybenzoate 1H NMR Spectrum. Retrieved from (Reference for baseline shifts of the vanillic series).
-
BenchChem. (n.d.). A Comparative Guide to the 1H and 13C NMR Analysis of Methyl 2-ethyl-3-methoxybenzoate. Retrieved from (Comparative data for alkoxy benzoate analogs).
Sources
Optimizing the PDE4 Pharmacophore: Methyl 3-ethoxy-4-methoxybenzoate vs. Alkylated Isovanillate Analogs
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Focus: Synthesis, physiochemical properties, and application of Methyl 3-ethoxy-4-methoxybenzoate in PDE4 inhibitor development (Apremilast).
Executive Summary: The "Ethoxy" Advantage
In the development of phosphodiesterase 4 (PDE4) inhibitors, specifically the blockbuster drug Apremilast (Otezla) , the 3-ethoxy-4-methoxyphenyl moiety is a non-negotiable pharmacophore. While the simpler analog, Methyl 3,4-dimethoxybenzoate (Methyl Veratrate), offers easier accessibility and higher crystallinity, it fails to provide the necessary steric occupancy within the PDE4 hydrophobic pocket.
This guide objectively compares This compound against its methylated and regio-isomeric alternatives. We analyze the synthetic efficiency, alkylation regioselectivity, and downstream utility of these isovanillate derivatives.
Chemical Identity & Structural Logic[1]
The core challenge in synthesizing this scaffold is the precise installation of the ethyl group at the meta (3-) position relative to the carboxylate, while maintaining a methyl group at the para (4-) position.
The Competitors
| Compound | Structure Description | Key Role | Melting Point |
| This compound | 3-OEt, 4-OMe | Target: Apremilast Precursor | Solid (Est. 50-55°C) |
| Methyl 3,4-dimethoxybenzoate | 3-OMe, 4-OMe | Control: Methyl Veratrate | 59–62 °C |
| Methyl 4-ethoxy-3-methoxybenzoate | 4-OEt, 3-OMe | Regioisomer: Ethyl Vanillate | 48–51 °C |
| Methyl 3-isopropoxy-4-methoxybenzoate | 3-OiPr, 4-OMe | Analog: Bulky variant | 36–38 °C |
Scientific Insight: The switch from a 3-methoxy to a 3-ethoxy group increases lipophilicity (LogP shift ~0.5 units) and introduces a critical steric bulk that enhances selectivity for the PDE4 catalytic domain over other PDE isoforms.
Synthesis Pathways: Regiocontrol is King
The synthesis of this compound requires avoiding the thermodynamic trap of the 4-position alkylation (Vanillin series). Two primary routes exist:
Route A: The Isovanillin Oxidation Route (Traditional)
Starts with Isovanillin (3-hydroxy-4-methoxybenzaldehyde). The 3-OH is alkylated first, followed by aldehyde oxidation and esterification.
-
Pros: Isovanillin is commercially available; high regiocontrol.
-
Cons: Three steps; oxidation requires oxidants (KMnO4 or NaClO2).
Route B: Direct Alkylation of Methyl Isovanillate (Optimized)
Starts with Methyl Isovanillate (Methyl 3-hydroxy-4-methoxybenzoate). Direct ethylation of the phenol.
-
Pros: Single step; convergent; high atom economy.
-
Cons: Requires Methyl Isovanillate (often derived from Isovanillic acid).
Visualization of Synthetic Logic
Caption: Comparison of the 3-step oxidative route vs. the 1-step direct alkylation route for synthesizing the target ester.
Comparative Performance Data
The choice of alkyl group (Methyl vs. Ethyl) significantly impacts the reaction kinetics and physical properties.
Table 1: Alkylation Efficiency & Properties
| Parameter | Methylation (Veratrate) | Ethylation (Target) | Isopropylation (Analog) |
| Reagent | Dimethyl Sulfate / MeI | Diethyl Sulfate / EtBr | Isopropyl Bromide |
| Reactivity (SN2) | Very High (Fast) | High (Standard) | Moderate (Steric drag) |
| Typical Yield | 97-99% | 94-96% | 80-85% |
| By-products | Minimal | Elimination (E2) traces | Significant Propylene (E2) |
| Crystallinity | High (MP ~60°C) | Moderate (Solid) | Low (MP ~37°C) |
| Solubility (MeOH) | Very Soluble | Soluble | Highly Soluble |
Expert Analysis: While methylation (to Methyl Veratrate) is kinetically faster, the ethylation to This compound is robust. The slight drop in yield compared to methylation is negligible in industrial settings. However, moving to the isopropyl analog introduces significant elimination side reactions (E2), lowering yields and requiring stricter temperature control.
Experimental Protocol: Direct Synthesis via Route B
This protocol describes the high-efficiency synthesis of this compound from Methyl Isovanillate. This method is preferred for its operational simplicity and high yield.
Objective: Synthesize this compound (Scale: 100 mmol).
Reagents
-
Substrate: Methyl 3-hydroxy-4-methoxybenzoate (Methyl Isovanillate): 18.2 g (100 mmol)
-
Alkylating Agent: Bromoethane (Ethyl Bromide): 13.1 g (120 mmol)
-
Base: Potassium Carbonate (anhydrous, granular): 20.7 g (150 mmol)
-
Solvent: DMF (Dimethylformamide): 100 mL
-
Catalyst: Tetrabutylammonium bromide (TBAB): 0.32 g (1 mmol) [Optional phase transfer catalyst]
Procedure
-
Setup: Charge a 250 mL 3-neck round-bottom flask with Methyl Isovanillate, Potassium Carbonate, and DMF.
-
Activation: Stir the suspension at 25°C for 15 minutes to deprotonate the phenol.
-
Addition: Add Bromoethane dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature <40°C.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The starting phenol (Rf ~0.4) should disappear, and the product (Rf ~0.6) should appear.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour into 500 mL of ice-cold water. The product will precipitate as a white/off-white solid.
-
Self-Validating Step: If oil forms instead of solid, induce crystallization by scratching or adding a seed crystal.
-
-
Purification:
-
Filter the solid and wash with cold water (3 x 50 mL) to remove DMF and inorganic salts.
-
Recrystallize from Ethanol/Water (9:1) if high purity (>99.5%) is required.
-
-
Yield: Expected yield is 19.0 – 20.0 g (90–95%).
Application Case Study: The Apremilast Connection
The primary utility of This compound is its condensation with dimethyl sulfone to form the sulfone intermediate of Apremilast.
Reaction:
Ester + Dimethyl Sulfone + LiHMDS/NaH → Beta-Keto Sulfone
Comparative Impact: Using Methyl Veratrate in this step yields the 3,4-dimethoxy analog. In biological assays, this analog shows a 10-50 fold reduction in PDE4 inhibitory potency compared to the 3-ethoxy variant. This confirms that the ethyl group is not just a spacer but a critical binding element, likely engaging in hydrophobic interactions within the enzyme's Q-pocket.
Downstream Workflow Diagram
Caption: The critical role of the ester in constructing the Apremilast sulfone backbone.
References
- Preparation of Apremilast Intermediate.Google Patents. Patent CN107827722B.
-
Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate. PubMed Central. Demonstrates alkylation efficiency of methyl isovanillate. Available at: [Link]
-
Methyl 3,4-dimethoxybenzoate Physical Properties. PubChem. CID 16522.[2] Available at: [Link]
- Process for the preparation of aromatic methyl methoxycarboxylates.Google Patents. US5424479A.
-
This compound Compound Summary. PubChem. CID 10536413.[3] Available at: [Link]
Sources
A Comparative Efficacy Analysis of Drug Analogues Derived from Methyl 3-ethoxy-4-methoxybenzoate: A Guide for Medicinal Chemists and Pharmacologists
This guide provides a detailed comparative analysis of drug analogues synthesized from the chemical intermediate, Methyl 3-ethoxy-4-methoxybenzoate. The primary focus is on Moclobemide, a key therapeutic agent derived from this precursor, and its analogues, which are potent and reversible inhibitors of monoamine oxidase-A (RIMA). This document is intended for researchers, scientists, and drug development professionals, offering insights into structure-activity relationships (SAR), comparative efficacy data, and the validated experimental protocols necessary for their evaluation.
Introduction: The Versatile Scaffold of this compound
This compound serves as a crucial starting material in the synthesis of various pharmacologically active compounds. Its substituted benzoate structure is a versatile scaffold amenable to diverse chemical modifications, leading to the development of drugs targeting a range of biological systems. One of the most significant therapeutic agents derived from this intermediate is Moclobemide, a benzamide derivative belonging to the class of reversible inhibitors of monoamine oxidase-A (RIMA)[1].
Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine[2]. The inhibition of its A-isoform (MAO-A) leads to increased synaptic availability of these neurotransmitters, a key mechanism for treating major depressive disorder[2]. Unlike older, irreversible MAO inhibitors, RIMAs like Moclobemide offer a superior safety profile, particularly regarding dietary tyramine interactions, while maintaining comparable efficacy to tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs)[1][3][4].
This guide will dissect the efficacy of Moclobemide and its analogues, grounded in experimental data, to elucidate the structural determinants of their inhibitory potency and selectivity.
The Benchmark Analogue: Moclobemide
Moclobemide, chemically 4-chloro-N-(2-morpholinoethyl)benzamide, represents the archetypal drug derived from the broader benzamide class, though its direct synthesis often starts from p-chlorobenzoyl chloride and 4-(2-aminoethyl)morpholine[5][6]. Its mechanism involves the selective and reversible inhibition of MAO-A[5]. This reversibility is a key pharmacological advantage; the enzyme-inhibitor complex is unstable, allowing for a shorter duration of action and a rapid return of enzyme function after treatment cessation[7][8]. Clinical studies have consistently demonstrated that Moclobemide is as effective as TCAs like imipramine and clomipramine in treating major depression, but is significantly better tolerated, with a lower incidence of anticholinergic side effects[1][9][10][11][12][13].
The therapeutic action of Moclobemide is directly linked to its ability to elevate levels of key monoamine neurotransmitters in the brain, thereby alleviating depressive symptoms[7]. Its efficacy has been confirmed in numerous double-blind, controlled clinical trials against both placebo and active comparators[11].
Comparative Efficacy and Structure-Activity Relationship (SAR) of Analogues
The development of Moclobemide analogues has been driven by the pursuit of enhanced efficacy, selectivity, and optimized pharmacokinetic profiles. Structure-activity relationship studies are pivotal in understanding how modifications to the Moclobemide scaffold influence its interaction with the MAO-A enzyme.
Key structural features of Moclobemide essential for its activity include the phenyl ring, an electronegative group on this ring (the chloro group), and the terminal amine group (within the morpholine ring)[14]. Research into analogues has explored modifications at these key positions.
A study on new Moclobemide analogues revealed that the morpholine ring is a critical structural component for antidepressant activity [14]. Replacing or altering this ring can lead to a significant loss of efficacy. This suggests that the specific conformation and electronic properties of the morpholine moiety are crucial for optimal binding to the MAO-A active site.
While specific IC50 values for a wide range of direct Moclobemide analogues are not extensively compiled in publicly accessible literature, the broader class of RIMAs provides a basis for comparison.
| Compound | Class | Primary Mechanism | Key Efficacy & Safety Findings |
| Moclobemide | RIMA | Selective, Reversible MAO-A Inhibition | Efficacy comparable to TCAs (imipramine, clomipramine) and SSRIs with a superior side-effect profile[1][10][11]. MAO-A inhibition lasts 8-10 hours[7]. |
| Brofaromine | RIMA | Selective, Reversible MAO-A Inhibition | Shown to be effective in the treatment of major depression[15]. |
| Toloxatone | RIMA | Selective, Reversible MAO-A Inhibition | Another clinically studied RIMA with demonstrated antidepressant effects[15]. |
| Imipramine | TCA | Norepinephrine/Serotonin Reuptake Inhibitor | Established efficacy, but with a higher burden of anticholinergic side effects compared to Moclobemide[1][12][13]. |
| Clomipramine | TCA | Serotonin Reuptake Inhibitor | Effective, especially for obsessive-compulsive features, but with notable side effects[10]. |
| Phenelzine | Irreversible MAOI | Non-selective, Irreversible MAO-A/B Inhibition | Highly effective, but requires strict dietary restrictions due to risk of hypertensive crisis[7]. |
This table summarizes comparative data from multiple clinical trials and pharmacological reviews.
The key takeaway from SAR studies is that the pharmacophore for RIMA activity, as exemplified by Moclobemide, requires a delicate balance of lipophilicity, electronic distribution, and steric conformation to achieve potent and selective inhibition of MAO-A.
Core Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize MAO-A inhibitors.
This assay is the foundational experiment to determine a compound's direct inhibitory effect on the MAO-A enzyme. The Amplex™ Red fluorometric method is a highly sensitive and reliable approach[16][17][18].
Causality: This protocol measures the rate of hydrogen peroxide (H₂O₂) production, a byproduct of MAO-catalyzed amine oxidation. The Amplex™ Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound, resorufin. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of MAO-A activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a working solution of 100 µM Amplex™ Red reagent and 1 U/mL HRP in reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Prepare a stock solution of the MAO-A substrate (e.g., p-tyramine) at 1 mM in the reaction buffer.
-
Prepare serial dilutions of the test compounds (e.g., Moclobemide analogues) and a positive control inhibitor (e.g., Clorgyline) in the reaction buffer[19].
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of recombinant human MAO-A enzyme solution to each well.
-
Add 20 µL of the test compound dilution or control to the appropriate wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme[20].
-
To initiate the reaction, add 20 µL of the substrate solution (p-tyramine) to all wells.
-
Immediately add 40 µL of the Amplex™ Red/HRP working solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over 20-30 minutes using a microplate reader (Excitation: ~530-560 nm, Emission: ~585-595 nm).
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Diagram: In Vitro MAO-A Inhibition Assay Workflow
Caption: Workflow for determining MAO-A inhibitory potency.
Signaling Pathway: Mechanism of MAO-A Inhibition
The therapeutic effect of Moclobemide and its analogues stems from their modulation of neurotransmitter signaling pathways. By inhibiting MAO-A, these drugs prevent the breakdown of monoamines within the presynaptic neuron and in the synaptic cleft.
Mechanism Explained:
-
Neurotransmitter Release: Serotonin (5-HT) and Norepinephrine (NE) are released from the presynaptic neuron into the synaptic cleft.
-
Receptor Binding: These neurotransmitters bind to postsynaptic receptors, propagating the nerve signal.
-
Reuptake and Metabolism: Neurotransmitters are cleared from the synapse via reuptake transporters (SERT, NET) back into the presynaptic neuron.
-
MAO-A Action: Inside the neuron, MAO-A, located on the outer mitochondrial membrane, degrades these neurotransmitters through oxidative deamination[19].
-
Effect of Inhibition: A RIMA like Moclobemide reversibly binds to and inhibits MAO-A. This action increases the concentration of 5-HT and NE available for repackaging into vesicles and subsequent release, enhancing neurotransmission and alleviating depressive symptoms.
Diagram: MAO-A Inhibition Signaling Pathway
Caption: Effect of Moclobemide on monoamine neurotransmission.
Conclusion and Future Directions
Moclobemide, derived from the chemical scaffold of this compound, stands as a highly effective and well-tolerated therapeutic agent for major depressive disorder. Its reversible and selective inhibition of MAO-A offers a distinct clinical advantage over older, irreversible MAOIs. Comparative analysis demonstrates its efficacy is on par with established TCAs and SSRIs, but with a more favorable safety profile.
Structure-activity relationship studies highlight the critical role of the morpholine moiety for its antidepressant activity. Future drug development efforts should focus on synthesizing novel analogues with subtle modifications to the benzamide backbone and the terminal amine group. The goal would be to identify compounds with even greater potency, improved selectivity for MAO-A over MAO-B, and optimized pharmacokinetic properties that may allow for less frequent dosing while maintaining a consistent therapeutic effect. The experimental protocols outlined herein provide a robust framework for the preclinical evaluation of these next-generation candidates.
References
-
Akgün, H., Gümüş, F., & Ertan, R. (1997). Synthesis, conformational analysis and antidepressant activity of moclobemide new analogues. Pharmaceutica Acta Helvetiae, 72(2), 119–122. [Link]
-
Silber, E. L. (2008). Synthesis of the Commercial Antidepressant Moclobemide. Journal of Chemical Education, 85(10), 1421. [Link]
-
Avasthi, A., Kulhara, P., Singh, G., & Sharma, R. (2005). Comparison of the efficacy and safety of moclobemide and imipramine in the treatment of depression in Indian patients. Indian journal of psychiatry, 47(2), 84–88. [Link]
-
ResearchGate. (n.d.). Reported synthesis of Moclobemide. [Link]
-
Bizière, K., & Berger, M. (1990). Efficacy of reversible inhibitors of monoamine oxidase-A in various forms of depression. Acta psychiatrica Scandinavica. Supplementum, 360, 59–61. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
- Google Patents. (n.d.). WO2000018761A1 - Substituted 3-cyanoquinolines as protein tyrosine kinases inhibitors.
-
Laux, G. (1990). The efficacy of reversible monoamine oxidase inhibitors in depressive illness. Acta psychiatrica Scandinavica. Supplementum, 360, 55–58. [Link]
-
Wikipedia. (n.d.). Moclobemide. [Link]
-
Lecrubier, Y., & Guelfi, J. D. (1990). Review of comparative clinical trials. Moclobemide vs tricyclic antidepressants and vs placebo in depressive states. Acta psychiatrica Scandinavica. Supplementum, 360, 72–74. [Link]
-
Thase, M. E. (2012). Opportunities for reversible inhibitors of monoamine oxidase-A (RIMAs) in the treatment of depression. CNS Spectrums, 17(S1), 1-13. [Link]
-
Chaurasiya, B., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry. [Link]
-
Kondeva-Burdina, M., et al. (2022). Neurotoxicity, Neuroprotection, In Vitro MAOA/MAOB Inhibitory Activity Assessment, Molecular Docking, and Permeability Assay Studies of Newly Synthesized Hydrazones Containing a Pyrrole Ring. Molecules. [Link]
-
ResearchGate. (n.d.). Comparison of the efficacy and safety of moclobemide and imipramine in the treatment of depression in Indian patients. [Link]
-
Haefely, W., et al. (1992). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. Journal of Psychiatry and Neuroscience. [Link]
-
Zhang, J., et al. (2014). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 19(6), 8196–8205. [Link]
-
ResearchGate. (n.d.). Reversible inhibitors of monoamine oxidase-A (RIMAs): Robust, reversible inhibition of human brain MAO-A by CX157. [Link]
-
PubChem. (n.d.). Moclobemide. [Link]
-
ResearchGate. (n.d.). Synthesis of the Commercial Antidepressant Moclobemide. [Link]
-
Tadesse, S., et al. (2019). In Vitro and in Silico Human Monoamine Oxidase Inhibitory Potential of Anthraquinones, Naphthopyrones, and Naphthalenic Lactones from Cassia obtusifolia Linn Seeds. ACS Omega. [Link]
-
Paykel, E. S. (1995). Risk-benefit assessment of newer versus older monoamine oxidase (MAO) inhibitors. Drug safety, 12(1), 36–51. [Link]
-
Baumhackl, U., et al. (1989). Efficacy and Tolerability of Moclobemide Compared with Imipramine in Depressive Disorder (DSM-III): An Austrian Double-blind, Multicentre Study. The British Journal of Psychiatry, 155(S6), 78-83. [Link]
-
Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Assay Kit. [Link]
-
Universidad de Chile Academic Repository. (n.d.). Synthesis of 4-Arylpiperazine Derivatives of Moclobemide: Potential Antidepressants with a Dual Mode of Action. [Link]
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]
-
Iright. (n.d.). Thermo Fisher, A12214, Amplex™ Red Monoamine Oxidase Assay Kit. [Link]
-
Tiller, J. W. (1995). Should moclobemide be used with other antidepressants?. Australian Prescriber, 18(4), 91-92. [Link]
- Google Patents. (n.d.). US6002008A - Substituted 3-cyano quinolines.
Sources
- 1. Comparison of the efficacy and safety of moclobemide and imipramine in the treatment of depression in Indian patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Opportunities for reversible inhibitors of monoamine oxidase-A (RIMAs) in the treatment of depression | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. Risk-benefit assessment of newer versus older monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Moclobemide | C13H17ClN2O2 | CID 4235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Moclobemide - Wikipedia [en.wikipedia.org]
- 8. e-lactancia.org [e-lactancia.org]
- 9. Efficacy of reversible inhibitors of monoamine oxidase-A in various forms of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The efficacy of reversible monoamine oxidase inhibitors in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of comparative clinical trials. Moclobemide vs tricyclic antidepressants and vs placebo in depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and Tolerability of Moclobemide Compared with Imipramine in Depressive Disorder (DSM-III): An Austrian Double-blind, Multicentre Study∗ | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 14. Synthesis, conformational analysis and antidepressant activity of moclobemide new analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
- 17. Invitrogen Amplex Red Monoamine Oxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 18. iright.com [iright.com]
- 19. evotec.com [evotec.com]
- 20. resources.bio-techne.com [resources.bio-techne.com]
A Senior Application Scientist's Guide to the Characterization and Validation of Methyl 3-ethoxy-4-methoxybenzoate as a Reference Standard
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. This integrity is fundamentally reliant on the quality of the reference standards used. This guide provides an in-depth technical comparison and validation workflow for establishing "Methyl 3-ethoxy-4-methoxybenzoate" as an in-house (secondary) reference standard.
We will objectively compare its performance characteristics against a commercially available, structurally related Certified Reference Material (CRM), Vanillic Acid. The experimental protocols detailed herein are designed to be self-validating, ensuring scientific rigor and trustworthiness in your analytical measurements. This guide is structured to explain the causality behind experimental choices, moving beyond a simple recitation of steps to provide field-proven insights.
The Imperative for Well-Characterized Reference Standards
In the landscape of pharmaceutical development and quality control, reference standards are the bedrock of analytical testing. They are used to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs) and formulated products. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," underscores the necessity of using well-characterized reference standards.[1][2] When a primary reference standard from a pharmacopeia (e.g., USP, Ph. Eur.) is not available, it is incumbent upon the laboratory to establish a thoroughly characterized in-house primary or secondary standard.[1][3]
This guide addresses the common scenario where a laboratory needs to qualify a new batch of a chemical entity, in this case, this compound, for use as a working reference standard.
Comparative Analysis: this compound vs. Vanillic Acid
While not identical, Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) is a structurally similar and commercially available Certified Reference Material (CRM).[4][5][6] This makes it an excellent comparator for validating the analytical methods used to characterize this compound. The presence of the additional ethoxy group in our compound of interest will lead to predictable differences in analytical behavior, which we can use to demonstrate the specificity of our methods.
| Feature | This compound (In-house Standard) | Vanillic Acid (Certified Reference Material) | Rationale for Comparison |
| Chemical Structure | C₁₁H₁₄O₄ | C₈H₈O₄ | Structural similarity allows for the use of similar analytical techniques, while the differences (ethoxy vs. hydroxyl group) enable the demonstration of method specificity. |
| Molecular Weight | 210.23 g/mol | 168.15 g/mol | A key parameter for identity confirmation by mass spectrometry. |
| Typical Purity | > 98% (to be established) | ≥ 99.5% (Certified) | The goal is to demonstrate that the in-house standard has a purity that is fit for its intended use. |
| Key Functional Groups | Ester, Ether, Aromatic Ring | Carboxylic Acid, Phenol, Ether, Aromatic Ring | These functional groups will have characteristic signals in NMR and IR spectroscopy, allowing for unambiguous identification. |
Characterization and Validation Workflow
The following workflow outlines the necessary steps to fully characterize and validate a new batch of this compound as a reference standard.
Caption: Workflow for the characterization and validation of a new reference standard.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides unequivocal structural information, making it a cornerstone for the identification of a chemical reference standard. Both ¹H and ¹³C NMR are essential for a complete structural elucidation.
Protocol:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Obtain a minimum of 16 scans.
-
Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon NMR spectrum.
-
Obtain a minimum of 1024 scans.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum and assign them to the corresponding protons in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Representative Data (¹H NMR in CDCl₃):
-
δ 7.65 (dd, 1H, Ar-H)
-
δ 7.53 (d, 1H, Ar-H)
-
δ 6.88 (d, 1H, Ar-H)
-
δ 4.12 (q, 2H, -OCH₂CH₃)
-
δ 3.89 (s, 3H, -OCH₃)
-
δ 3.88 (s, 3H, -COOCH₃)
-
δ 1.47 (t, 3H, -OCH₂CH₃)
Mass Spectrometry (MS)
Causality: MS confirms the molecular weight of the compound, providing a crucial piece of evidence for its identity.
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in methanol (approximately 10 µg/mL).
-
MS Acquisition:
-
Infuse the sample into an electrospray ionization (ESI) source coupled to a mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 100-300).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The expected [M+H]⁺ for C₁₁H₁₄O₄ is m/z 211.23.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR provides information about the functional groups present in the molecule, serving as a fingerprint for identification.[7][8][9][10]
Protocol:
-
Sample Preparation: Use a small amount of the solid sample directly on an attenuated total reflectance (ATR) accessory.
-
FTIR Acquisition:
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound.
-
Representative Data (Characteristic Peaks):
-
~3000-2850 cm⁻¹ (C-H stretching of alkyl groups)
-
~1720 cm⁻¹ (C=O stretching of the ester)
-
~1600, 1510, 1460 cm⁻¹ (C=C stretching of the aromatic ring)
-
~1270, 1140 cm⁻¹ (C-O stretching of the ester and ethers)
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Causality: HPLC is a high-resolution separation technique that is ideal for determining the purity of a compound and for identifying and quantifying any impurities.[11][12][13][14]
Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Sample Preparation:
-
Accurately prepare a stock solution of this compound in acetonitrile (1 mg/mL).
-
Prepare a working solution at 0.1 mg/mL.
-
-
Comparative Analysis:
-
Prepare a working solution of the Vanillic Acid CRM at the same concentration.
-
Inject both solutions and compare their retention times and peak shapes.
-
-
Purity Calculation:
-
Integrate all peaks in the chromatogram of this compound.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Data Presentation:
| Parameter | This compound | Vanillic Acid CRM |
| Retention Time (min) | ~12.5 | ~6.8 |
| Purity (% Area) | > 99.5% | ≥ 99.5% |
| Related Impurities | Report any impurity > 0.05% | As per CoA |
| Unrelated Impurities | Report any impurity > 0.05% | As per CoA |
Final Qualification and Comparison
The final step in qualifying the in-house standard is to compare its analytical data with that of the certified reference material.
Caption: Comparative logic for qualifying the in-house standard.
Conclusion
The characterization and validation of an in-house reference standard is a critical activity that underpins the reliability of all subsequent analytical work. By following a systematic approach that includes orthogonal analytical techniques for identity confirmation and a high-resolution method for purity assessment, a high degree of confidence in the quality of the "this compound" standard can be achieved. The comparison with a structurally related Certified Reference Material like Vanillic Acid provides an essential benchmark for method performance and demonstrates the specificity of the analytical procedures. The protocols and data presented in this guide offer a robust framework for laboratories to establish their own scientifically sound and defensible reference standards.
References
-
International Council for Harmonisation. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]
-
United States Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]
-
Qualio. (2023). The complete guide to the ICH Q7 guidelines. [Link]
-
PharmaGuide. (2023). Use of In-house Reference Standards Beyond Pharmacopoeial Standards. [Link]
-
Taylor & Francis Online. (2010). Method Development and Validation of Preservatives Determination... using HPLC. [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]
-
NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]
-
SLS - Lab Supplies. Vanillic acid, certified refer | 68654-50MG | SUPELCO. [Link]
-
European Medicines Agency. (2015). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. [Link]
-
ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... [Link]
-
ResearchGate. a FT-IR spectra of sodium benzoate (SB) and sodium benzoate-capped SNPs.... [Link]
-
Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid. [https://www.docbrown.info/page06/IRspec/ benzoicacidIR.gif]([Link] benzoicacidIR.gif)
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. [Link]
-
PMC. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. [Link]
-
World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link]
-
Eurachem. Guide to Quality in Analytical Chemistry. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. qualio.com [qualio.com]
- 3. Use of In-house Reference Standards Beyond Pharmacopoeial Standards [m-pharmaguide.com]
- 4. 香草酸 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. helixchrom.com [helixchrom.com]
- 14. njlabs.com [njlabs.com]
A Senior Application Scientist's Guide to the Synthesis of Methyl 3-ethoxy-4-methoxybenzoate: A Comparative Cost and Efficiency Analysis
Abstract:
Methyl 3-ethoxy-4-methoxybenzoate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the anxiolytic agent Tofisopam.[1][2][3][4] The efficiency and economic viability of its production are therefore of significant interest to the drug development and manufacturing sectors. This guide provides an in-depth comparative analysis of the most common synthetic pathways to this valuable compound. We will dissect each route from a process chemistry perspective, evaluating not only yield and purity but also raw material cost, operational complexity, and safety and environmental considerations. This analysis is designed to empower researchers and drug development professionals to make informed decisions when selecting a synthetic strategy, balancing laboratory-scale feasibility with industrial-scale potential.
Introduction: The Strategic Importance of this compound
The molecular scaffold of this compound, featuring a strategically substituted benzene ring, makes it a versatile building block in organic synthesis. Its primary application lies in the construction of complex heterocyclic systems found in active pharmaceutical ingredients (APIs). A robust and cost-effective synthesis of this intermediate is a critical first step in ensuring the commercial viability of the final drug product. This guide will explore three distinct and plausible synthetic pathways, each starting from a different commercially available precursor.
Pathway 1: Williamson Ether Synthesis from Methyl Isovanillate
This is arguably the most direct and common laboratory-scale approach. The synthesis begins with methyl 3-hydroxy-4-methoxybenzoate (methyl isovanillate) and introduces the C3-ethoxy group via a classic Williamson ether synthesis.[5][6]
Reaction Overview
The phenolic hydroxyl group of methyl isovanillate is deprotonated by a suitable base to form a phenoxide ion. This highly nucleophilic intermediate then undergoes an SN2 reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, to form the desired ether linkage.
Caption: Workflow for Pathway 1.
Expert Analysis & Rationale
The choice of base and ethylating agent is critical. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, suitable for large-scale production, while stronger bases like sodium hydride (NaH) are often used in smaller-scale syntheses to ensure complete deprotonation. Diethyl sulfate is a cheaper ethylating agent than ethyl iodide but is also more toxic and requires careful handling.[7] The solvent choice, often acetone or DMF, is dictated by the solubility of the starting materials and the desired reaction temperature. DMF, while an excellent solvent, can complicate product workup.[7]
Detailed Experimental Protocol
-
To a stirred solution of methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in acetone (10 volumes), add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approx. 56°C).
-
Add diethyl sulfate (1.2 eq) dropwise over 30 minutes.
-
Maintain the reaction at reflux for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by recrystallization from ethanol/water or by column chromatography to afford pure this compound.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.
Pathway 2: Fischer Esterification of 3-Ethoxy-4-methoxybenzoic Acid
This route approaches the target from a different precursor, 3-ethoxy-4-methoxybenzoic acid. The final step is a classic acid-catalyzed esterification.[8][9][10]
Reaction Overview
The carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[9][11] The reaction is an equilibrium process, and to drive it towards the product, a large excess of methanol is used.[11]
Caption: Workflow for Pathway 2.
Expert Analysis & Rationale
This pathway's main advantage is its simplicity and the use of inexpensive reagents (methanol and sulfuric acid). The primary challenge is managing the equilibrium. Using methanol as the solvent effectively pushes the reaction to completion. The workup involves neutralizing the acid catalyst and removing the excess methanol, which is straightforward. This route is highly attractive for industrial-scale production due to its favorable process mass intensity (PMI).
Detailed Experimental Protocol
-
Suspend 3-ethoxy-4-methoxybenzoic acid (1.0 eq) in methanol (20 volumes).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 65°C) and maintain for 3-5 hours. Monitor completion by TLC.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The product is often of high purity and may not require further purification. If needed, recrystallization can be performed.
Self-Validation: Purity can be checked by melting point determination and HPLC. Structural confirmation is achieved through spectroscopic methods (NMR, MS).
Pathway 3: Multi-step Synthesis from Ethyl Vanillin
This pathway begins with the readily available and inexpensive flavoring agent, ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde).[12] This route involves an initial oxidation of the aldehyde to a carboxylic acid, followed by methylation of the hydroxyl group, and finally esterification. A more common variant involves methylation first, followed by oxidation and esterification. Let's consider the methylation of ethyl vanillin to 3-ethoxy-4-methoxybenzaldehyde, followed by oxidation and esterification.
Reaction Overview
This is a three-step process:
-
Methylation: The phenolic hydroxyl of ethyl vanillin is methylated, often using dimethyl sulfate.
-
Oxidation: The resulting 3-ethoxy-4-methoxybenzaldehyde is oxidized to 3-ethoxy-4-methoxybenzoic acid.
-
Esterification: The benzoic acid derivative is then esterified as in Pathway 2.
Sources
- 1. CN104262128B - The preparation method of Tofisopam intermediate - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. Preparation method for tofisopam intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. francis-press.com [francis-press.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. personal.tcu.edu [personal.tcu.edu]
- 12. 3-Ethoxy-4-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel PDE4 Inhibitors Synthesized from Methyl 3-ethoxy-4-methoxybenzoate
This guide provides a comprehensive framework for the in vitro validation of novel compounds synthesized from the precursor "Methyl 3-ethoxy-4-methoxybenzoate." Our focus will be on the characterization of these compounds as potential inhibitors of Phosphodiesterase 4 (PDE4), a well-established therapeutic target for inflammatory diseases. We will objectively compare the performance of a hypothetical novel compound, "Synth-E4M," with established PDE4 inhibitors, supported by detailed experimental protocols and data interpretation strategies.
The Scientific Rationale: From Precursor to Potent Anti-Inflammatory Agent
This compound serves as a versatile starting material for the synthesis of various catechol ether derivatives. This structural motif is central to a class of potent PDE4 inhibitors, including the FDA-approved drug Roflumilast.[1][2] The primary mechanism of action for these compounds is the inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α, IL-6, and others, making them attractive candidates for treating inflammatory conditions such as COPD, psoriasis, and asthma.[3][5][6]
The validation of any new compound derived from this precursor is a multi-step process designed to rigorously assess its potency, selectivity, cellular activity, and potential toxicity. This guide will walk you through this critical path.
The Validation Workflow: A Step-by-Step Approach
A robust in vitro validation cascade ensures that only the most promising candidates advance in the drug discovery pipeline. The workflow is designed to first confirm the primary biochemical activity, then assess the compound's effect in a more physiologically relevant cellular context, followed by crucial selectivity and safety profiling.
Caption: A typical workflow for the in vitro validation of a novel PDE4 inhibitor.
Phase 1: Primary Biochemical Assay for PDE4 Inhibition
The first critical step is to determine if "Synth-E4M" directly inhibits the PDE4 enzyme. A common and robust method is the fluorescence polarization (FP) assay.
Causality Behind Experimental Choice: The FP-based assay is chosen for its high-throughput capability, sensitivity, and non-radioactive format. It directly measures the enzymatic conversion of a fluorescently labeled cAMP substrate to AMP. When the enzyme is active, the small fluorescent AMP product tumbles rapidly, resulting in low fluorescence polarization. When inhibited, the larger, un-hydrolyzed cAMP substrate tumbles slowly, leading to high polarization. This provides a direct and quantitative measure of enzyme inhibition.
Protocol: PDE4B Fluorescence Polarization Assay
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT.[7]
-
Enzyme: Recombinant human PDE4B, diluted in assay buffer to the desired concentration (e.g., 0.1 nM).
-
Substrate: Fluorescein-labeled cAMP (FL-cAMP), diluted to 50 nM in assay buffer.
-
Test Compound (Synth-E4M): Prepare a 10-point, 3-fold serial dilution in DMSO, starting from 50 µM.[7]
-
Positive Control: Roflumilast, prepared in the same serial dilution format.
-
Negative Control: DMSO vehicle.
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the compound dilutions (or DMSO) to the appropriate wells.
-
Add 5 µL of the diluted PDE4B enzyme solution to all wells except the "no enzyme" control. Add 5 µL of assay buffer to the "no enzyme" control wells.
-
Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the FL-cAMP substrate solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data: Potency Analysis
| Compound | Target | Assay Type | IC50 (nM) |
| Synth-E4M (Hypothetical) | PDE4B | FP | 1.2 |
| Roflumilast (Reference) | PDE4B | FP | 0.8[5] |
| Rolipram (Reference) | PDE4 | Various | 2-5[8] |
Interpretation: An IC50 value in the low nanomolar range, comparable to the potent reference compound Roflumilast, indicates that "Synth-E4M" is a highly potent inhibitor of the PDE4B enzyme.
Phase 2: Cell-Based Functional Assays
Demonstrating enzyme inhibition is essential, but it doesn't guarantee activity in a cellular environment. Cell-based assays are critical to confirm that the compound can cross the cell membrane, engage its target, and elicit the desired biological response.
Intracellular cAMP Measurement
Scientific Rationale: Since PDE4 inhibition is expected to increase intracellular cAMP, directly measuring these levels in a relevant cell line provides proof of the compound's mechanism of action in a physiological context. Human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1 are excellent models as they express PDE4 and are involved in inflammatory responses.[5][9]
Caption: PDE4 inhibition by "Synth-E4M" increases cAMP, leading to anti-inflammatory effects.
Protocol: HTRF cAMP Assay in PBMCs
-
Cell Preparation: Isolate PBMCs from whole blood using a Ficoll gradient. Resuspend cells in RPMI media.
-
Compound Treatment: Plate 50,000 cells per well. Add serial dilutions of "Synth-E4M" and controls. Incubate for 30 minutes.
-
Stimulation: Add a G-protein coupled receptor (GPCR) agonist like Prostaglandin E2 (PGE2) to stimulate cAMP production. Incubate for 30 minutes.
-
Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) according to the manufacturer's protocol.
-
Measurement: After a 60-minute incubation, read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.
Anti-Inflammatory Activity: TNF-α Release Assay
Scientific Rationale: The ultimate goal of a PDE4 inhibitor in an inflammatory context is to reduce the production of pro-inflammatory cytokines. Measuring the inhibition of TNF-α release from lipopolysaccharide (LPS)-stimulated immune cells provides direct evidence of the compound's anti-inflammatory efficacy.[10]
Protocol: LPS-Induced TNF-α Release in THP-1 Cells
-
Cell Culture: Culture THP-1 human monocytic cells. Differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Pre-treatment: Replace the media with fresh media containing serial dilutions of "Synth-E4M" or control compounds. Incubate for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) to induce a strong inflammatory response.
-
Incubation: Incubate for 6 hours to allow for cytokine production and release.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Comparative Data: Cellular Activity
| Compound | Cellular Assay | Cell Line | EC50 / IC50 (nM) |
| Synth-E4M (Hypothetical) | cAMP Accumulation | PBMCs | 5.5 |
| Synth-E4M (Hypothetical) | TNF-α Inhibition | THP-1 | 3.1 |
| Roflumilast (Reference) | TNF-α Inhibition | PBMCs | ~1-10 (Literature Range) |
Interpretation: The potent activity of "Synth-E4M" in both the cAMP and TNF-α assays confirms its ability to engage the target in a cellular context and produce the desired anti-inflammatory effect.
Phase 3: Selectivity and Safety Profiling
A potent compound is of little therapeutic value if it causes significant side effects through off-target activity or general toxicity.
PDE Selectivity Panel
Scientific Rationale: The human genome contains 11 families of phosphodiesterases.[4] Cross-inhibition of other PDEs can lead to undesirable side effects. For example, inhibition of PDE6 can cause visual disturbances, while PDE3 inhibition can have cardiovascular effects.[11][12] Therefore, assessing the selectivity of "Synth-E4M" against a panel of PDE enzymes is a critical step in de-risking the compound. Selectivity is typically defined as the ratio of IC50 values (IC50 for off-target PDE / IC50 for target PDE).[11]
Protocol: The experimental setup is similar to the primary biochemical assay. "Synth-E4M" is tested at a range of concentrations against a panel of recombinant human PDE enzymes (e.g., PDE1A, PDE2A, PDE3A, PDE5A, PDE6C, PDE11A) using an appropriate substrate (cAMP or cGMP).
Comparative Data: PDE Selectivity Profile
| PDE Family | Synth-E4M (IC50, nM) | Roflumilast (IC50, nM) | Selectivity Fold (Synth-E4M vs. PDE4B) |
| PDE4B | 1.2 | 0.8 | - |
| PDE1C | >10,000 | >10,000 | >8,333 |
| PDE3A | >10,000 | >10,000 | >8,333 |
| PDE5A | 8,500 | >10,000 | 7,083 |
| PDE6C | >10,000 | >10,000 | >8,333 |
| PDE11A | 9,200 | 12 | 7,667 |
Interpretation: "Synth-E4M" demonstrates high selectivity for PDE4B over other PDE families, which is a favorable characteristic. The high selectivity against PDE11A is a significant improvement over some earlier generation inhibitors.[13]
In Vitro Cytotoxicity Assay
Scientific Rationale: It is crucial to ensure that the observed anti-inflammatory effects are not simply a result of the compound killing the cells.[14][15] Cytotoxicity assays measure the general health of cells after compound exposure and help establish a therapeutic window (the concentration range where the drug is effective but not toxic).[16] The MTS assay is a common colorimetric method that measures mitochondrial activity in viable cells.
Protocol: MTS Cytotoxicity Assay
-
Cell Plating: Plate a healthy, proliferating cell line (e.g., HEK293 or the THP-1 cells used previously) in a 96-well plate.
-
Compound Treatment: Add a wide range of concentrations of "Synth-E4M" (e.g., from 1 nM to 100 µM). Include a positive control for toxicity (e.g., doxorubicin) and a vehicle control (DMSO).
-
Incubation: Incubate for 24-48 hours.
-
MTS Reagent: Add the MTS reagent (which is converted by mitochondrial dehydrogenases in living cells into a colored formazan product) to each well.
-
Incubation & Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm. The amount of formazan produced is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 (the concentration that causes 50% cytotoxicity).
Comparative Data: Therapeutic Index
| Compound | Anti-Inflammatory IC50 (TNF-α) | Cytotoxicity CC50 (THP-1) | Therapeutic Index (CC50 / IC50) |
| Synth-E4M (Hypothetical) | 3.1 nM | 45,000 nM (45 µM) | ~14,500 |
| Doxorubicin (Toxic Control) | N/A | 500 nM | N/A |
Interpretation: A high therapeutic index (>1000) indicates a wide margin between the concentration required for efficacy and the concentration that causes toxicity, suggesting a favorable safety profile for "Synth-E4M" at the in vitro stage.
Conclusion: A Self-Validating System for Confident Progression
This comprehensive guide outlines a logical, multi-faceted approach to the in vitro validation of novel PDE4 inhibitors derived from this compound. By systematically progressing from biochemical potency to cellular function, selectivity, and safety, this workflow serves as a self-validating system. Each stage provides critical data that informs the next, ensuring that only compounds with a genuinely promising therapeutic profile, like our hypothetical "Synth-E4M," are advanced toward more complex preclinical studies. Adherence to these rigorous validation principles, grounded in established scientific rationale and authoritative standards, is paramount for success in modern drug discovery.[17][18][19]
References
-
Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models. National Institutes of Health (NIH). Available from: [Link]
-
PDE Screening Services for Drug Discovery. Reaction Biology. Available from: [Link]
-
PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers Media. Available from: [Link]
- Phosphodiesterase inhibitors. Google Patents.
-
The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI. Available from: [Link]
-
Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PubMed Central. Available from: [Link]
-
Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers Media. Available from: [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PubMed Central. Available from: [Link]
-
An Overview of PDE4 Inhibitors in Clinical Trials. Encyclopedia.pub. Available from: [Link]
-
In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]
- Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.
-
Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. PubMed Central. Available from: [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
-
Pde4 inhibitors - Articles. BioWorld. Available from: [Link]
-
Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers Media. Available from: [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. Available from: [Link]
-
Phosphodiesterase 5 (PDE5) is most familiar in connection to sildenafil (Viagra). BellBrook Labs. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. PubMed. Available from: [Link]
-
Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
In Vitro Diagnostics. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Available from: [Link]
-
Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. PubMed. Available from: [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. IntechOpen. Available from: [Link]
-
Regulatory Knowledge Guide for In Vitro Diagnostics. National Institutes of Health (NIH) SEED Office. Available from: [Link]
-
4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one. National Center for Biotechnology Information (NCBI). Available from: [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available from: [Link]
-
This compound. Chemical Synthesis Database. Available from: [Link]
-
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. Available from: [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services (HHS). Available from: [Link]
-
FDA releases draft of bioanalytical method validation. Bioanalysis Zone. Available from: [Link]
-
Methyl 4-ethoxy-3-methoxybenzoate. PubChem. Available from: [Link]
-
Analysis of Phosphodiesterase-5 (PDE5) Inhibitors in Modulating Inflammatory Markers in Humans: A Systematic Review and Meta-Analysis. MDPI. Available from: [Link]
-
Bioanalytical Method Validation (BMV) Panel Discussion. YouTube. Available from: [Link]
-
All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem. Available from: [Link]
-
High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients. ResearchGate. Available from: [Link]
-
Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed. Available from: [Link]
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials | Encyclopedia MDPI [encyclopedia.pub]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008035316A3 - Phosphodiesterase inhibitors - Google Patents [patents.google.com]
- 7. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 10. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 15. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. kosheeka.com [kosheeka.com]
- 17. fda.gov [fda.gov]
- 18. hhs.gov [hhs.gov]
- 19. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 3-ethoxy-4-methoxybenzoate
Topic: Personal Protective Equipment (PPE) for Handling Methyl 3-ethoxy-4-methoxybenzoate Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide
Executive Safety Summary & Hazard Logic
Compound Identity: this compound Chemical Class: Benzoate Ester / Alkoxybenzoate Physical State: Typically a solid crystalline powder at room temperature (Melting points for analogs range 50–100°C), though intermediates may appear as viscous oils depending on purity.[1][2]
The "Read-Across" Risk Assessment
As a specialized intermediate, specific toxicological data for this exact CAS may be sparse. Therefore, we apply the Read-Across Principle using structurally validated analogs (e.g., Methyl 3,4-dimethoxybenzoate, Methyl vanillate).
Primary Hazards (GHS Classification Inferred):
-
Skin Irritation (Category 2): Lipophilic esters penetrate the stratum corneum, causing dermatitis.
-
Eye Irritation (Category 2A): Fine particulates or vapors can cause severe conjunctival irritation.
-
STOT-SE (Category 3): Respiratory tract irritation from dust inhalation.
Operational Directive: Treat this compound as a sensitizing irritant . The primary goal of your PPE is to prevent dermal absorption and inhalation of particulates.
PPE Technical Specifications: The "Why" and "How"
Do not default to generic "lab safety." Use this scientifically grounded selection matrix.
A. Hand Protection: The Nitrile Imperative
Recommendation: 100% Nitrile (Minimum thickness 0.11 mm / 4-5 mil). Scientific Rationale:
-
Latex is insufficient: Natural rubber latex degrades rapidly upon contact with organic esters, leading to permeation in <5 minutes.
-
Nitrile Durability: Nitrile rubber provides superior resistance to aromatic esters.
-
Protocol:
-
Standard Handling: Single nitrile glove.
-
Solution Handling (e.g., dissolved in DCM/Acetone):Double-gloving is mandatory. The solvent acts as a carrier, dragging the solute through the glove matrix.
-
B. Respiratory Protection: Engineering vs. PPE
Primary Control: All weighing and transfer must occur inside a certified Chemical Fume Hood. Secondary PPE (If Hood is Unavailable/Cleaning Spills):
-
Solid State: N95 or P100 Particulate Respirator.
-
In Solution: Half-face respirator with Organic Vapor (OV) cartridges.
-
Logic: Benzoate esters have low vapor pressure as solids but volatilize readily in organic solvents.
C. Eye & Body Defense[3][4][5]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient for fine powders which can bypass side shields via air currents.
-
Body: High-neck laboratory coat (cotton/poly blend) + chemically resistant apron if handling >10g.
PPE Selection Logic (Visualization)
The following decision tree illustrates the logic for selecting PPE based on the state of the chemical.
Caption: Logical decision tree for selecting appropriate PPE based on physical state and engineering controls.
Operational Protocol: The Self-Validating Workflow
This protocol uses "Checkpoints" to ensure safety is active, not passive.[1]
Phase 1: Pre-Experimental Check
-
Glove Integrity Test: Inflate the nitrile glove slightly with air and squeeze. Logic: Micro-tears are invisible to the eye but will fail under solvent stress.
-
Sleeve Bridge: Tape the cuff of the lab coat or ensure the glove cuff extends over the lab coat sleeve. Logic: Prevents wrist exposure, the #1 site of chemical burns in labs.
Phase 2: Active Handling (Weighing & Transfer)
-
Static Control: If the powder is static-prone, use an anti-static gun or wipe the spatula with a dryer sheet. Logic: Static dispersal causes invisible aerosolization.
-
The "Clean Hand / Dirty Hand" Rule:
-
Right Hand (Dirty): Handles the spatula, chemical bottle, and weigh boat.
-
Left Hand (Clean): Handles the balance door, notebook, and pen.
-
Result: Prevents cross-contamination of the lab environment.
-
Phase 3: Doffing (Removal) & Decontamination
-
Solvent Wash: If gloves contacted solution, rinse with acetone into the waste container before removal.
-
The "Beak" Method: Pinch the outside of the first glove near the wrist. Peel downwards, turning it inside out. Ball it up in the gloved hand. Slide a finger under the wrist of the second glove and peel off.
-
Hand Wash: Immediately wash hands with soap and cool water. Logic: Warm water opens pores, potentially increasing absorption of any residue.
Emergency Response & Disposal Plan
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Drench: Wash with soap/water for 15 min. Do NOT use organic solvents (alcohol/acetone) on skin. | Assess: Check for redness/blistering. Seek medical aid if irritation persists. |
| Eye Contact | Flush: Eyewash station for 15 min. Hold eyelids open. | Medical: Consult ophthalmologist immediately. Esters can cause corneal clouding. |
| Spill (Solid) | Wet Wipe: Cover with wet paper towels to prevent dust. Scoop into waste. | Clean: Wipe area with mild detergent. |
| Spill (Liquid) | Absorb: Use vermiculite or spill pads. | Dispose: Place in "Solid Hazardous Waste" bin. |
Disposal Classification:
-
Solid Waste: Hazardous Chemical Waste (Solid). Label: "this compound - Irritant."[1][3]
-
Liquid Waste: Organic Solvents (Non-Halogenated, unless dissolved in DCM).
Workflow Visualization
Caption: Step-by-step operational workflow for safe handling.
References
-
PubChem. (n.d.).[4] this compound (Compound).[4][5] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: 1910.132. United States Department of Labor. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
